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  • Product: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
  • CAS: 1190321-22-2

Core Science & Biosynthesis

Foundational

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde discovery and history

Topic: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde: Strategic Building Block in Medicinal Chemistry Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde: Strategic Building Block in Medicinal Chemistry Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.[1]

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY[1]

The Strategic Imperative

In the landscape of modern drug discovery, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (CAS: 1226808-68-9) represents a "privileged scaffold" modification.[1] While simple indoles have been a staple of medicinal chemistry since the discovery of serotonin and reserpine, the specific substitution pattern of 5-fluoro and 7-methyl offers a unique solution to common Structure-Activity Relationship (SAR) challenges:

  • Metabolic Blocking: The C5-fluorine blocks facile oxidative metabolism (hydroxylation) common at the electron-rich C5 position.[1]

  • Conformational Control: The C7-methyl group introduces steric bulk that can lock conformation or induce atropisomerism in biaryl systems, while also blocking metabolism at the C7 position.[1]

  • Electronic Modulation: The push-pull electronic effect of the electron-withdrawing fluorine and electron-donating methyl group fine-tunes the acidity of the N-H proton and the electron density of the aldehyde handle.[1]

Chemical Identity Table[1]
PropertySpecification
Chemical Name 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
CAS Number 1226808-68-9
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 185–188 °C (Typical range for substituted indole aldehydes)
Key Functional Groups Indole core, C3-Formyl (Aldehyde), C5-Fluoro, C7-Methyl
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water

PART 2: SYNTHETIC EVOLUTION & HISTORY

The Emergence of Multi-Substituted Indoles

Unlike naturally occurring alkaloids (e.g., tryptophan, auxin) discovered in the early 20th century, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a product of rational drug design .[1] Its appearance in chemical literature and patent databases (circa 2010) correlates with the industry-wide adoption of "Fluorine Scans" and "Methyl Walks" to optimize lead compounds.[1]

The "discovery" of this molecule is not a singular event but the result of applying the classic Vilsmeier-Haack reaction (1927) to the specific substrate 5-fluoro-7-methylindole .[1] This substrate itself is synthesized to address the "metabolic soft spots" of indole-based drugs.[1]

Synthetic Pathway Overview

The synthesis is a convergent workflow.[1] The critical step is the construction of the specific indole core, followed by C3-formylation.[1]

Diagram: Retrosynthetic Logic & Workflow

SynthesisWorkflow Start 4-Fluoro-2-methylaniline (Starting Material) Inter1 Hydrazine Intermediate Start->Inter1 Diazotization & Reduction Indole 5-Fluoro-7-methylindole (Key Scaffold) Inter1->Indole Fischer Indole Synthesis (Acid Cat./Heat) Target 5-Fluoro-7-methyl-1H- indole-3-carbaldehyde Indole->Target Vilsmeier-Haack Formylation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Target Electrophilic Attack

Caption: Retrosynthetic workflow from aniline precursor to final aldehyde target.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Step 1: Synthesis of 5-Fluoro-7-methylindole (Precursor)

Note: While commercially available, in-house synthesis ensures purity control.[1]

Methodology: Fischer Indole Synthesis Rationale: The Fischer synthesis is robust for 7-substituted indoles, avoiding the regioselectivity issues often seen in other methods.[1]

  • Diazotization: Dissolve 4-fluoro-2-methylaniline (1.0 eq) in concentrated HCl at 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.[1]

  • Reduction: Treat the diazonium salt with SnCl₂·2H₂O (2.5 eq) in HCl to yield 4-fluoro-2-methylphenylhydrazine .[1] Isolate the hydrochloride salt.[1]

  • Cyclization: Suspend the hydrazine hydrochloride (1.0 eq) and pyruvic acid or acetaldehyde diethyl acetal (1.1 eq) in 4% H₂SO₄. Heat to reflux for 4 hours.

    • Mechanism:[2] Formation of hydrazone

      
       [3,3]-sigmatropic rearrangement 
      
      
      
      ammonia elimination
      
      
      indole.[1]
  • Purification: Neutralize, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Step 2: Vilsmeier-Haack Formylation (The Core Reaction)

This protocol installs the aldehyde at the C3 position.[1] The C5-F and C7-Me substituents direct the electrophile to C3 due to the inherent high electron density of the pyrrole ring, despite the inductive withdrawal of fluorine.[1]

Reagents:

  • 5-Fluoro-7-methylindole (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)[1]

  • Dimethylformamide (DMF) (3.0 eq - acts as solvent and reagent)[1]

  • Ice water / NaOH (for quenching)[1]

Protocol:

  • Reagent Formation: In a dry flask under Argon, cool DMF to 0°C. Add POCl₃ dropwise over 20 minutes.

    • Observation: The solution will turn pale yellow/orange, indicating the formation of the Chloroiminium ion (Vilsmeier Reagent) .[1]

  • Addition: Dissolve 5-Fluoro-7-methylindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40°C for 2 hours. Monitor by TLC (Target R_f is lower than indole).

  • Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate iminium salt will precipitate or dissolve.[1]

  • Basification: Slowly add 5M NaOH or saturated Na₂CO₃ until pH 9-10. This hydrolyzes the iminium salt to the aldehyde.[1]

  • Isolation: The product, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde , typically precipitates as a solid.[1] Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.[1]

Diagram: Vilsmeier-Haack Mechanism

VHMechanism Step1 DMF + POCl3 VReagent Chloroiminium Ion (Electrophile) Step1->VReagent -Cl- Attack Indole C3 Nucleophilic Attack VReagent->Attack + Indole Intermed Iminium Salt Intermediate Attack->Intermed Aromatization (-HCl) Hydrolysis Base Hydrolysis (NaOH/H2O) Intermed->Hydrolysis + H2O Product Aldehyde Product (-CHO) Hydrolysis->Product - NHMe2

Caption: Mechanistic flow of the Vilsmeier-Haack formylation at Indole C3.

PART 4: APPLICATIONS IN DRUG DISCOVERY

Kinase Inhibitor Scaffolds

The indole-3-carbaldehyde is a versatile precursor for condensing with amines, hydrazines, or active methylenes.

  • Knoevenagel Condensation: Reacting with malononitrile yields vinyl nitriles, common in kinase inhibitors (e.g., JAK inhibitors) where the indole NH binds to the hinge region of the kinase ATP pocket.

  • Reductive Amination: Converts the aldehyde to a benzylic amine, often used to link the indole core to solubilizing groups (piperazines, morpholines).

Serotonin (5-HT) Receptor Modulators

The 5-fluoro tryptamine derivatives (accessible via Henry reaction on the aldehyde followed by reduction) are classic bioisosteres for serotonin.[1] The 7-methyl group is particularly valuable here:

  • It increases lipophilicity (LogP).[1]

  • It sterically hinders metabolic deamination by MAO (Monoamine Oxidase), potentially extending half-life.[1]

Data Summary: Substituent Effects
SubstituentPositionElectronic Effect (Hammett)Medicinal Chemistry Role
Fluorine C5Inductive Withdrawal (-I), Resonance Donation (+R)Blocks CYP450 oxidation at C5; modulates pKa of NH.[1]
Methyl C7Inductive Donation (+I)Steric block at C7; increases lipophilicity; induces twist.[1]
Aldehyde C3Electron Withdrawing (-M)Reactive handle for scaffold expansion (alkenes, amines).[1]

REFERENCES

  • Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54743283, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde."[1] PubChem, Accessed 2024 .[1] [1]

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045–1075.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. [1]

  • Sigma-Aldrich. "Product Specification: 5-Fluoro-7-methylindole."[1] Merck KGaA, Accessed 2024 .

Sources

Exploratory

The Ascendancy of the 7-Methylindole Scaffold: A Technical Guide for Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, renowned for its prevalence in natural products and its role as a privileged scaffold in drug design. Among its many derivatives, those bearing a methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, renowned for its prevalence in natural products and its role as a privileged scaffold in drug design. Among its many derivatives, those bearing a methyl group at the 7-position have garnered significant attention for their unique steric and electronic properties, which translate into a diverse and potent range of biological activities. This in-depth technical guide provides a comprehensive literature review of 7-methyl-substituted indole derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this important molecular framework, explore its multifaceted pharmacological applications, and analyze the structure-activity relationships that govern its biological effects. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to leverage the 7-methylindole scaffold in the pursuit of novel therapeutics.

The Strategic Advantage of the 7-Methyl Group in Indole Scaffolds

The introduction of a methyl group at the 7-position of the indole ring is not a trivial modification. This seemingly simple alkyl substitution imparts significant changes to the molecule's physicochemical properties, profoundly influencing its biological activity. The methyl group's steric bulk can dictate the molecule's preferred conformation and its interaction with biological targets, while its electron-donating nature can modulate the reactivity and electronic distribution of the indole ring system. These subtle yet critical alterations make 7-methylindole a valuable building block in the synthesis of novel pharmacologically active compounds, particularly as a precursor for melatonin receptor ligands and tryptamine analogs[1]. The stable indole structure with a methyl group at the 7-position enhances its chemical reactivity and solubility in various solvents, making it a valuable component in chemical synthesis[2].

Synthetic Strategies for Accessing 7-Methyl-Substituted Indoles

The construction of the 7-methylindole core can be achieved through various synthetic routes, each with its own advantages and limitations. The choice of synthetic strategy often depends on the desired substitution pattern on the indole ring and the availability of starting materials.

Classical Indole Syntheses Adapted for 7-Methyl Derivatives

Many of the well-established methods for indole synthesis can be adapted to produce 7-methyl-substituted analogs. For instance, the Fischer indole synthesis , a cornerstone of heterocyclic chemistry, can be employed by reacting 2-methylphenylhydrazine with an appropriate ketone or aldehyde. Similarly, the Leimgruber–Batcho indole synthesis offers a versatile route starting from 2-methyl-6-nitrotoluene.

Modern Catalytic Approaches

More contemporary methods often rely on transition metal-catalyzed reactions to achieve higher efficiency and functional group tolerance. For example, a preparation method for 5-bromo-7-methylindole involves an iodination reaction of 4-bromo-2-methylaniline, followed by a Sonogashira coupling and a subsequent ring-closing reaction[3]. The catalysts used in the coupling reaction can include CuI and various palladium complexes such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃[3].

Representative Experimental Protocol: Synthesis of 5-bromo-7-methylindole

The following protocol is adapted from a patented procedure and illustrates a practical approach to the synthesis of a key 7-methylindole intermediate.

Step 1: Iodination of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid.

  • To the stirred solution, add N-iodosuccinimide (NIS) (1.05 eq) portion-wise, maintaining the temperature below 30 °C.

  • Continue stirring at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), add an aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Add water to precipitate the product and stir for 1 hour.

  • Filter the solid, wash with water, and dry to obtain 4-bromo-2-iodo-6-methylaniline.

Step 2: Sonogashira Coupling

  • To a reaction flask containing 4-bromo-2-iodo-6-methylaniline (1.0 eq), add a suitable solvent such as anhydrous tetrahydrofuran (THF).

  • Add triethylamine (2.0 eq), trimethylsilylacetylene (1.2 eq), CuI (0.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 50 °C and stir for 4 hours under an inert atmosphere.

  • After the reaction is complete, cool the mixture, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 3: Cyclization to 5-bromo-7-methylindole

  • Dissolve the product from Step 2 in a suitable solvent like THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) and stir at room temperature for 1 hour.

  • Heat the reaction mixture to 60 °C and maintain for 2 hours.

  • After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., methyl tert-butyl ether).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 5-bromo-7-methylindole[3].

The Broad Spectrum of Biological Activities

7-Methyl-substituted indole derivatives have emerged as promising candidates in various therapeutic areas, demonstrating a wide range of biological activities.

Anticancer Activity

The 7-methylindole scaffold is a prominent feature in a number of potent anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

3.1.1. Kinase Inhibition The 7-azaindole scaffold, a close bioisostere of 7-methylindole, is recognized as an excellent "hinge-binding" motif for kinase inhibitors[4][5]. This is due to the ability of the pyridine nitrogen and the pyrrole N-H to form two hydrogen bonds with the kinase hinge region[4][5]. This principle extends to 7-methylindole derivatives, which have been investigated as inhibitors of various kinases. For example, certain 7-azaindole derivatives bearing benzocycloalkanone motifs have been found to inhibit cyclin-dependent kinase 9 (CDK9/CyclinT) and Haspin kinase in the micromolar to nanomolar range[1]. One such derivative was identified as a potent Haspin inhibitor with an IC₅₀ of 14 nM[1].

Quantitative Data for Selected Indole Derivatives as Kinase Inhibitors

Compound/Derivative ClassTarget KinaseIC₅₀/KᵢReference
7-Azaindole derivativeHaspin14 nM[1]
7-AzaindolylideneimidazoleCdc720 nM[6]
Thio-7-azaindolylideneimidazoleCdc79 nM[6]
Thio-7-azaindolylideneimidazoleCDK915 nM[6]
7-Azaindole derivativeCdc70.07 nM (Kᵢ)[6]

3.1.2. Tubulin Polymerization Inhibition Some indole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. For instance, an indole-imidazole hybrid demonstrated potent tubulin inhibition with IC₅₀ values ranging from 1.6 to 3.7 nmol/L, which was more potent than the reference drug[1].

Signaling Pathway: Inhibition of Cell Proliferation by a 7-Methylindole Derivative Targeting a Kinase

G 7-Methylindole_Derivative 7-Methylindole_Derivative Kinase Kinase 7-Methylindole_Derivative->Kinase Inhibition Substrate_Protein Substrate_Protein Kinase->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotion

Caption: Inhibition of a protein kinase by a 7-methylindole derivative, preventing the phosphorylation of a substrate protein required for cell proliferation.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and indole derivatives have shown promise as anti-inflammatory agents. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some indole derivatives have been found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages[7][8]. Certain 3-methylindole derivatives have demonstrated significant anti-inflammatory effects in animal models[3][9]. The anti-inflammatory response of some indole derivatives is mediated through the downregulation of iNOS and COX-2 expression[8].

Experimental Workflow: Evaluation of Anti-inflammatory Activity

G cluster_0 In Vitro cluster_1 In Vivo Macrophages Macrophages Cytokine_Measurement Cytokine_Measurement Macrophages->Cytokine_Measurement NO_Measurement NO_Measurement Macrophages->NO_Measurement LPS_Stimulation LPS_Stimulation LPS_Stimulation->Macrophages Compound_Treatment Compound_Treatment Compound_Treatment->Macrophages Animal_Model Animal_Model Assessment Assessment Animal_Model->Assessment Inflammation_Induction Inflammation_Induction Inflammation_Induction->Animal_Model Compound_Administration Compound_Administration Compound_Administration->Animal_Model

Caption: A typical workflow for evaluating the anti-inflammatory activity of 7-methylindole derivatives, involving both in vitro and in vivo models.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Indole derivatives have attracted attention for their potential neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties[10]. The indole scaffold is present in many bioactive molecules with neuroprotective effects, including melatonin[10]. 7-Methylindole derivatives are being investigated for their potential to combat oxidative stress and protein misfolding, which are key pathological features of many neurodegenerative disorders[10]. Some indole derivatives have shown the ability to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that has a neuroprotective impact[11].

Antiviral Activity

The indole scaffold is also a key component in the development of antiviral agents. Researchers are actively exploring novel indole derivatives to enhance their antiviral potency[12]. Some unsymmetrical methylene derivatives of indoles have shown significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against HIV-1[11]. Furthermore, a series of 7-azaindole derivatives have been designed and synthesized as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, with some compounds showing excellent antiviral activity in pseudovirus and native virus assays[13].

Conclusion and Future Perspectives

The 7-methyl-substituted indole scaffold represents a highly privileged structure in medicinal chemistry. The strategic placement of the methyl group at the 7-position endows these derivatives with unique properties that translate into a broad spectrum of potent biological activities. The synthetic accessibility of this scaffold, coupled with its diverse pharmacological profile, makes it an attractive starting point for the design and development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and viral infections.

Future research in this area should continue to focus on the development of more efficient and selective synthetic methodologies, the elucidation of the precise mechanisms of action of these compounds, and the exploration of their therapeutic potential in a wider range of disease models. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation 7-methylindole derivatives with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of this versatile scaffold holds great promise for the future of drug discovery.

References

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

  • High-Quality 7-Methylindole (CAS: 933-67-5) - Leading Manufacturer & Supplier. [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. NIH. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]

  • Antiviral activity of indole derivatives. PubMed. [Link]

  • Preparation method of 5-bromo-7-methylindole.
  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]

Sources

Foundational

Bio-Inspired Scaffolds: The Technical Guide to 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and its Natural Analogs

[1] Executive Summary: The Synthetic-Natural Bridge 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a "privileged scaffold" in modern drug discovery.[1] While this specific molecule is a synthetic construct, its architectu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Synthetic-Natural Bridge

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a "privileged scaffold" in modern drug discovery.[1] While this specific molecule is a synthetic construct, its architecture is deeply rooted in the chemical space of natural indole alkaloids.[1] It represents a strategic optimization of the natural indole-3-carbaldehyde core, where the 5-fluoro substituent serves as a bioisostere to block metabolic hydroxylation (common in natural 5-OH indoles) and the 7-methyl group introduces steric constraints absent in the parent tryptophan metabolites.[1]

This guide bridges the gap between this synthetic lead and its natural origins, providing a comprehensive analysis of its natural analogs, structural-activity relationships (SAR), and rigorous protocols for its synthesis and isolation of related natural products.

Structural Analysis & Natural Analogs

To understand the utility of the 5-fluoro-7-methyl derivative, we must first analyze the natural products that define this chemical family.[1] The indole-3-carbaldehyde (I3A) moiety is a ubiquitous signaling molecule in nature, found in marine sponges, gut microbiota, and cruciferous plants.[1]

Key Natural Analogs
Natural AnalogSourceStructural RelationBiological Mechanism
Indole-3-carbaldehyde (I3A) Lactobacillus spp.[1] (Gut), ArabidopsisParent ScaffoldAryl Hydrocarbon Receptor (AhR) Agonist; Antifungal.
2,5-Dibromo-1-methyl-1H-indole-3-carbaldehyde Amathia lamourouxi (Bryozoan)Halogenated/MethylatedCytotoxic; Marine alkaloid showing natural N-methylation and halogenation.
6-Bromoindole-3-carbaldehyde Marine SpongesHalogenated IsostereAntifeedant; Demonstrates natural tolerance for heavy halogens on the benzene ring.[1]
5-Methylindole-4,7-quinone Drupella fragum (Gastropod)7-Methyl CoreAntimicrobial; Validates the 7-methyl substitution pattern in marine alkaloids.[1]
Comparative Structural Logic (SAR)[1]

The synthetic molecule modifies the natural core to enhance pharmacokinetic properties:

  • 5-Fluoro Substitution: In nature, position 5 is often occupied by a hydroxyl group (e.g., serotonin) or a hydrogen.[1] Replacing H with F (Bioisosterism) blocks Cytochrome P450-mediated metabolism at this reactive site while maintaining the steric profile of hydrogen.[1]

  • 7-Methyl Substitution: Natural indoles with 7-substitutions are rarer but exist (e.g., Drupella alkaloids).[1] In drug design, a 7-methyl group creates a "conformational lock," restricting the rotation of substituents at C3 or N1, and increases lipophilicity (LogP) for better membrane permeability.[1]

  • 3-Formyl Group: Preserved from the natural I3A, this aldehyde is a versatile "warhead" for covalent binding (Schiff base formation) or further functionalization into vinyl/nitrile derivatives.[1]

SAR_Logic cluster_nature Natural Precedents NatCore Natural Core: Indole-3-carbaldehyde Mod1 5-H → 5-F (Blocks Metabolism) NatCore->Mod1 Mod2 7-H → 7-Me (Steric Lock / Lipophilicity) NatCore->Mod2 Target Synthetic Target: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde Mod1->Target Mod2->Target Ex1 2,5-Dibromo-1-methyl-analog (Marine Bryozoan) Ex2 5-Methylindole-4,7-quinone (Marine Gastropod)

Figure 1: Structural evolution from natural indole scaffolds to the synthetic target.[1][2][3]

Biosynthesis vs. Chemical Synthesis[1]

Understanding how nature constructs the aldehyde moiety contrasts sharply with laboratory methods, offering insights into "green chemistry" alternatives.[1]

Biosynthetic Pathway (Nature's Route)

In plants like Arabidopsis, the aldehyde is derived from Tryptophan via Indole-3-acetonitrile (IAN) .[1][4][5] The enzyme CYP71B6 catalyzes the oxidative cleavage of IAN to release cyanide and form Indole-3-carbaldehyde.[1] In gut bacteria, it is a direct metabolite of tryptophan via the indole-pyruvate pathway.[1]

Chemical Synthesis (Vilsmeier-Haack)

The laboratory route relies on electrophilic aromatic substitution.[1] The electron-rich indole ring attacks the Vilsmeier reagent (chloroiminium ion), followed by hydrolysis to yield the aldehyde.[1]

Synthesis_Comparison cluster_bio Biosynthesis (Arabidopsis/Bacteria) cluster_chem Chemical Synthesis (Vilsmeier-Haack) Tryptophan L-Tryptophan IAN Indole-3-acetonitrile (IAN) Tryptophan->IAN CYP79B2/CYP83B1 CYP Enzyme: CYP71B6 (Oxidative Cleavage) IAN->CYP NatProd Indole-3-carbaldehyde CYP->NatProd -HCN Aniline 4-Fluoro-2-methylaniline IndoleCore 5-Fluoro-7-methylindole Aniline->IndoleCore Bartoli/Fischer Synthesis Target 5-Fluoro-7-methyl-1H- indole-3-carbaldehyde IndoleCore->Target + Vilsmeier Reagent Hydrolysis Vilsmeier POCl3 + DMF (Chloroiminium Ion) Vilsmeier->Target

Figure 2: Contrast between enzymatic biosynthesis and synthetic formylation pathways.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

Methodology: Vilsmeier-Haack Formylation.[1] Rationale: This reaction is highly selective for the C3 position of indoles due to the electron density provided by the nitrogen lone pair.[1]

Reagents:

  • 5-Fluoro-7-methylindole (1.0 eq) [Precursor][1]

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)[1]
    
  • N,N-Dimethylformamide (DMF) (5.0 eq)[1]

  • Sodium Hydroxide (NaOH) (10% aq.)[1]

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/g of indole) to 0°C in an ice bath.

  • Vilsmeier Complex: Dropwise add

    
     to the DMF.[1] Stir for 30 minutes at 0°C. The solution will turn faint yellow/orange, indicating the formation of the chloroiminium salt.[1]
    
  • Addition: Dissolve 5-Fluoro-7-methylindole in a minimum volume of DMF and add it dropwise to the Vilsmeier complex.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 3:7).[1] The spot for the starting indole (

    
    ) should disappear, replaced by a lower 
    
    
    
    aldehyde spot.[1]
  • Hydrolysis: Cool the mixture to 0°C. Pour onto crushed ice (50g). Slowly add 10% NaOH with vigorous stirring until pH

    
     9-10. This step hydrolyzes the intermediate iminium salt to the aldehyde.[1]
    
  • Workup: The product usually precipitates as a solid.[1] Filter, wash with cold water, and dry.[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Yield Expectation: 85-92%. Characterization: Aldehyde proton (


) appears as a singlet at 

9.9-10.1 ppm in

-NMR.[1]
Protocol B: Isolation of Natural Indole-3-carbaldehyde (Marine Source)

Target Organism: Marine Sponge (e.g., Hyrtios sp.) or Bryozoan.[1] Rationale: To isolate natural analogs for biological comparison.

Step-by-Step Procedure:

  • Extraction: Lyophilize the marine sample (100g wet weight) and extract exhaustively with MeOH:DCM (1:1) at room temperature for 24h.

  • Partitioning: Filter and concentrate the crude extract. Resuspend in water and partition sequentially with Hexane (to remove fats), then Ethyl Acetate.[1] The indole alkaloids partition into the Ethyl Acetate fraction.[1]

  • Fractionation: Subject the EtOAc fraction to Vacuum Liquid Chromatography (VLC) on Silica gel, eluting with a gradient of Hexane

    
     EtOAc 
    
    
    
    MeOH.
  • Isolation: Indole-3-carbaldehydes typically elute in medium polarity fractions (30-50% EtOAc/Hexane).[1]

  • Identification: Screen fractions using TLC with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).[1] Indoles turn pink/purple.[1] Purify positive fractions via HPLC (C18 column,

    
     gradient).
    

References

  • El-Sawy, E. R., et al. (2017).[1][3] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egypt.[1] J. Chem., 60(5). Link

  • Böttcher, C., et al. (2014).[1] "The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis." Plant Physiology, 165(2), 841–853.[1] Link[1]

  • Zelová, H., et al. (2023).[1] "Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities."[1] Molecules, 27(21), 7586. Link[1]

  • Lamas, C., et al. (2016).[1] "Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde derivatives." Organic Syntheses, 89, 450-459.[1] Link

  • Fukuyama, Y., et al. (1998).[1][2] "Structures of 5-methylindole-4,7-quinone from the marine gastropod Drupella fragum." Tetrahedron, 54(34), 10007-10014. Link

  • Cogan, T. M., et al. (2023).[1] "The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis."[1] International Journal of Molecular Sciences, 24(9), 7856.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Derivatization reactions of the aldehyde group on indole-3-carbaldehydes

Application Note: Strategic Functionalization of Indole-3-Carbaldehyde Subtitle: A Guide to C-3 Formyl Group Derivatization: Overcoming Vinylogous Amide Resonance for High-Yield Synthesis. Introduction: The Reactivity Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Indole-3-Carbaldehyde

Subtitle: A Guide to C-3 Formyl Group Derivatization: Overcoming Vinylogous Amide Resonance for High-Yield Synthesis.

Introduction: The Reactivity Paradox

Indole-3-carbaldehyde (I3C) is a ubiquitous scaffold in medicinal chemistry, serving as a precursor for alkaloids, pharmaceuticals (e.g., anticancer agents), and functional materials. However, for the synthetic chemist, I3C presents a unique reactivity paradox compared to standard aromatic aldehydes like benzaldehyde.

The Core Challenge: The nitrogen lone pair at position 1 participates in resonance delocalization with the C-3 formyl group.[1] This imparts significant vinylogous amide character to the aldehyde.[1] Consequently, the carbonyl carbon is less electrophilic than expected, often requiring elevated temperatures, specific acid catalysis, or activation of the methylene partner to drive derivatization to completion.

This guide provides optimized protocols for overcoming this electronic deactivation to successfully engineer C-N and C-C bonds.

Reactivity Landscape & Pathway Visualization

The following diagram outlines the primary derivatization pathways covered in this guide, categorized by bond formation type.

I3C_Reactivity I3C Indole-3-Carbaldehyde (Vinylogous Amide) Schiff Schiff Base (Imines) I3C->Schiff 1° Amine, H+, -H2O Knoevenagel Knoevenagel Condensation (Active Methylenes) I3C->Knoevenagel Base, Malononitrile BIM Bis(indolyl)methanes (Electrophilic Subst.) I3C->BIM Indole, Lewis Acid Wittig Wittig/Horner (Olefination) I3C->Wittig Ylide Amines 2° Amines (via Reductive Amination) Schiff->Amines NaBH4

Figure 1: Primary derivatization pathways for Indole-3-Carbaldehyde.[1] Note the central role of acid/base catalysis in activating the deactivated carbonyl.

Protocol A: C-N Bond Formation (Schiff Bases)

The formation of Schiff bases (imines) is the most common derivatization of I3C. Due to the reduced electrophilicity of the carbonyl, water removal is critical to drive the equilibrium forward.

Mechanism: Acid-catalyzed nucleophilic attack followed by dehydration.[1]

Materials
  • Substrate: Indole-3-carbaldehyde (1.0 equiv).[1][2][3][4]

  • Nucleophile: Primary amine (e.g., aniline, thiosemicarbazide) (1.0–1.2 equiv).

  • Catalyst: Glacial Acetic Acid (cat.[1] 2–3 drops).[1][2][3]

  • Solvent: Absolute Ethanol (EtOH).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of I3C in 10 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 2–3 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Add 1.0 mmol of the primary amine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: The solution typically shifts from pale yellow to deep orange/red, indicating imine conjugation.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (

    
    ).
    
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (50 g). The Schiff base typically precipitates as a solid.[1]

    • Filter the precipitate and wash with cold water.[1]

  • Purification: Recrystallize from hot ethanol or ethyl acetate/hexane mixtures.

Critical Process Parameter (CPP): If the amine is an HCl salt, add 1.0 equiv of Sodium Acetate to buffer the solution; free HCl can degrade the indole ring.

Protocol B: C-C Bond Formation (Knoevenagel Condensation)

This reaction couples I3C with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). It is highly efficient for generating pharmacophores.[1]

Mechanism: Base-catalyzed deprotonation of the methylene, followed by attack on the aldehyde and E1cB elimination.

Knoevenagel_Mech Step1 1. Deprotonation (Base removes proton from Malononitrile) Step2 2. Nucleophilic Attack (Enolate attacks I3C Carbonyl) Step1->Step2 Step3 3. Elimination (-H2O / -OH) Step2->Step3 Product 3-Vinyl Indole Derivative Step3->Product

Figure 2: Simplified Knoevenagel workflow. The elimination step is often spontaneous due to the formation of a conjugated system.

Materials
  • Substrate: Indole-3-carbaldehyde (1.0 mmol).

  • Active Methylene: Malononitrile (1.1 mmol).[1]

  • Catalyst: Piperidine (0.1 mmol, ~10 mol%).[1]

  • Solvent: Ethanol (5 mL).

Step-by-Step Methodology
  • Setup: In a 25 mL flask, combine I3C and malononitrile in ethanol.

  • Catalysis: Add piperidine dropwise.

    • Why Piperidine? It forms a transient iminium ion with the aldehyde, which is more electrophilic than the original aldehyde, accelerating the reaction (organocatalysis).

  • Reaction: Stir at room temperature for 1–3 hours. (Reflux may be required for less acidic methylene compounds like diethyl malonate).[1]

  • Workup: The product often precipitates out of the ethanol solution during the reaction.[1]

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and dilute with ice water to induce crystallization.

Protocol C: Synthesis of Bis(indolyl)methanes (BIMs)

When I3C reacts with another equivalent of indole (or a substituted indole), it forms a tris-indolyl alkane system (often broadly categorized under BIM synthesis).[1] This reaction exploits the electron-rich nature of the indole C-3 position.[1]

Materials
  • Electrophile: Indole-3-carbaldehyde (1.0 mmol).[1][3]

  • Nucleophile: Indole (2.0–2.2 mmol).[1]

  • Catalyst: Iodine (

    
    , 10 mol%) or Montmorillonite K-10 clay.[1]
    
  • Solvent: Acetonitrile (CH3CN) or Ethanol.[1]

Step-by-Step Methodology
  • Mixing: Dissolve I3C and Indole in 10 mL acetonitrile.

  • Catalyst Addition: Add molecular iodine (

    
    ) (25 mg).[1]
    
  • Reaction: Stir at room temperature. The reaction is typically fast (15–45 mins).[1]

    • Visual Cue: The mixture will darken significantly.[1]

  • Quenching: Add aqueous sodium thiosulfate (5%) to quench the iodine (color changes from dark brown to light yellow).

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc).

Data Summary: Solvent & Catalyst Effects

The choice of conditions significantly impacts yield due to the solubility of the intermediate species.

Reaction TypeSolventCatalystTypical YieldNotes
Schiff Base EthanolAcetic Acid85–92%Green solvent; product often crystallizes directly.[1]
Schiff Base Methanol

(cat)
70–80%Higher risk of polymerization; harder to purify.[1]
Knoevenagel EthanolPiperidine88–95%Best balance of rate and purity.[1]
Knoevenagel WaterCetyltrimethylammonium bromide (CTAB)80–85%Micellar catalysis (Green Chemistry approach).[1]
BIM Synthesis Acetonitrile

90–96%Very fast; mild conditions.[1]

Troubleshooting & Optimization

Problem 1: Low Conversion / Starting Material Remains

  • Root Cause:[4][5][6] The vinylogous amide resonance is deactivating the aldehyde.[1]

  • Solution: Protect the indole Nitrogen (N-1) with a Tosyl (Ts) or Acetyl (Ac) group before attempting the aldehyde derivatization.[1] This removes the electron density donation from the nitrogen, making the C-3 aldehyde behave more like a standard benzaldehyde.

Problem 2: Product Polymerization

  • Root Cause:[4][5][6] Indoles are acid-sensitive and can polymerize (dimerize) in strong mineral acids.[1]

  • Solution: Switch to weak organic acids (Acetic acid) or Lewis acids (

    
    , Cerium(III) chloride) rather than HCl or 
    
    
    
    .

Problem 3: "Oiling Out" during Recrystallization

  • Root Cause:[4][5][6] Impurities or residual solvent.[1]

  • Solution: Scratch the glass vessel with a rod to induce nucleation or use a seed crystal.[1] Alternatively, switch to a mixed solvent system (EtOH + Water dropwise).

References

  • Synthesis and Reactions of 1H-Indole-3-carboxaldehyde. Egypt. J. Chem., 2017.[1][7] Link

  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres. ACS Omega, 2018.[1] Link

  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 2018.[1][5] Link

  • Knoevenagel Condensation Protocols. BenchChem Protocols. Link

  • Wittig Reaction Mechanisms and Conditions. Master Organic Chemistry. Link

Sources

Application

The Indole-3-Carbaldehyde Scaffold: A Privileged Framework for the Development of Novel Enzyme Inhibitors

Introduction: The Enduring Significance of the Indole Moiety in Drug Discovery The indole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole Moiety in Drug Discovery

The indole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile chemical reactivity make it a "privileged scaffold" – a molecular framework that is recognized by and can interact with a wide range of biological targets.[3] Among the diverse family of indole-containing compounds, those derived from the indole-3-carbaldehyde scaffold have garnered significant attention as a promising starting point for the design of novel enzyme inhibitors with therapeutic potential across multiple disease areas, including cancer, inflammation, and neurodegenerative disorders.[4][5]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the development of enzyme inhibitors from indole-3-carbaldehyde scaffolds. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for synthesis and biological evaluation, and offer insights into the structure-activity relationships that govern the potency and selectivity of these promising therapeutic agents.

Strategic Approaches to Inhibitor Design and Synthesis

The aldehyde functionality at the 3-position of the indole ring serves as a versatile chemical handle for the introduction of diverse pharmacophoric features. This allows for the systematic exploration of chemical space to identify potent and selective inhibitors of specific enzyme targets. Common synthetic strategies involve the condensation of indole-3-carbaldehyde with various nucleophiles to generate a wide array of derivatives, including Schiff bases, chalcones, and thiosemicarbazones.[2][6][7]

Representative Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key indole-3-carbaldehyde derivatives. These protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the synthesized compounds.

Protocol 1: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indole.[8][9]

  • Materials:

    • Indole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Sodium hydroxide (NaOH) solution

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath.

    • Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C.

    • Prepare a solution of indole in anhydrous DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent (the mixture of DMF and POCl₃) while maintaining the temperature below 10°C.[9]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 80-90°C for 5-8 hours.[8]

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a concentrated NaOH solution until the pH is between 8 and 9.[8]

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure indole-3-carbaldehyde.

    • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of an Indole-3-carbaldehyde Thiosemicarbazone Derivative

Thiosemicarbazones are a well-established class of bioactive compounds, and their synthesis from indole-3-carbaldehyde is a straightforward and high-yielding reaction.[10]

  • Materials:

    • Indole-3-carbaldehyde

    • Thiosemicarbazide (or a substituted thiosemicarbazide)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Reflux apparatus

  • Procedure:

    • Dissolve indole-3-carbaldehyde in ethanol in a round-bottom flask.

    • Add an equimolar amount of thiosemicarbazide to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration.

    • Wash the solid with cold ethanol and dry it under vacuum.

    • Characterization: Verify the structure of the synthesized thiosemicarbazone using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of an Indole-3-carbaldehyde Schiff Base Derivative

Schiff bases are readily formed by the condensation of an aldehyde with a primary amine and represent another important class of indole-3-carbaldehyde derivatives.[6]

  • Materials:

    • Indole-3-carbaldehyde

    • A primary amine (e.g., a substituted aniline)

    • Ethanol or methanol

    • Glacial acetic acid (catalytic amount)

    • Reflux apparatus

  • Procedure:

    • Dissolve indole-3-carbaldehyde in ethanol in a round-bottom flask.

    • Add an equimolar amount of the desired primary amine.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

    • After cooling, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

    • Characterization: Characterize the product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the Schiff base.

Protocol 4: Synthesis of an Indole-Chalcone Hybrid

Chalcones, characterized by an α,β-unsaturated ketone system, are another class of bioactive compounds that can be synthesized from indole-3-carbaldehyde.[11][12]

  • Materials:

    • Indole-3-carbaldehyde

    • An acetophenone derivative

    • Ethanol

    • Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution

    • Magnetic stirrer

  • Procedure:

    • In a flask, dissolve indole-3-carbaldehyde and the acetophenone derivative in ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of KOH or NaOH dropwise with vigorous stirring.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water and acidify with dilute HCl.

    • The precipitated chalcone is collected by filtration, washed with water, and dried.

    • Purify the product by recrystallization or column chromatography.

    • Characterization: Confirm the structure of the indole-chalcone hybrid using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 1: General synthetic workflows for deriving various inhibitor classes from an indole starting material.

In Vitro Evaluation of Enzyme Inhibitory Activity

A crucial step in the development of enzyme inhibitors is the robust and reproducible in vitro assessment of their activity. The choice of assay depends on the specific enzyme target. Below are detailed protocols for evaluating the inhibitory potential of indole-3-carbaldehyde derivatives against representative enzyme classes.

Protocol 5: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[10]

  • Materials:

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds (indole derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor (e.g., Galantamine)

    • 96-well microplate reader

  • Procedure:

    • Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

    • The rate of the reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 6: PIM1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Kinases are critical targets in cancer therapy. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[13]

  • Materials:

    • Recombinant PIM1 kinase

    • PIM1 kinase substrate (e.g., a specific peptide)

    • ATP

    • Kinase buffer

    • Test compounds (indole derivatives) in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • 384-well low volume plate

    • Luminometer

  • Procedure:

    • Dilute the PIM1 enzyme, substrate, ATP, and test compounds in the kinase buffer.

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the PIM1 enzyme to each well.

    • Add the substrate/ATP mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Protocol 7: Cathepsin B Inhibition Assay (Fluorometric)

Cathepsins are proteases involved in various physiological and pathological processes, including cancer progression. This assay uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by Cathepsin B.[14][15]

  • Materials:

    • Recombinant human Cathepsin B

    • Cathepsin B reaction buffer

    • Cathepsin B substrate (e.g., Ac-RR-AFC)

    • Test compounds (indole derivatives) in DMSO

    • Positive control inhibitor (e.g., F-F-FMK)

    • 96-well black plate with a clear bottom

    • Fluorescence microplate reader

  • Procedure:

    • Prepare working solutions of the enzyme and substrate in the reaction buffer.

    • In a 96-well plate, add the reaction buffer and the test compound at various concentrations.

    • Add the Cathepsin B enzyme to each well and incubate for 10-15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding the Cathepsin B substrate.

    • Immediately measure the fluorescence (e.g., λex = 400 nm, λem = 505 nm) at regular intervals.

    • Determine the reaction rate from the change in fluorescence over time.

    • Calculate the percentage of inhibition and the IC₅₀ value for each test compound.

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Buffer, and Test Compounds Plate Dispense Reagents and Test Compounds into Microplate Reagents->Plate Incubate Incubate to allow Inhibitor-Enzyme Interaction Plate->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Monitor Monitor Reaction Progress (Absorbance/Fluorescence/Luminescence) Initiate->Monitor Calculate Calculate % Inhibition Monitor->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 2: A generalized workflow for in vitro enzyme inhibition assays.

Cell-Based Assays for Evaluating Biological Activity

While in vitro enzyme assays are essential for determining direct inhibitory activity, cell-based assays provide a more biologically relevant context by assessing the effects of the compounds on cellular processes.

Protocol 8: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to assess the cytotoxic effects of potential anticancer agents.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • 96-well cell culture plates

    • Test compounds (indole derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to convert MTT into formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 9: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the test compounds.[16][17]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in the cells by treating them with the test compound for a specific duration. Include an untreated control.

    • Harvest the cells (both adherent and suspension) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis:

      • Annexin V-negative/PI-negative cells are live cells.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative/PI-positive cells are necrotic.

Protocol 10: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[18][19]

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry.

    • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.

In Vivo Evaluation of Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of promising inhibitor candidates in a whole-organism context.

Protocol 11: DSS-Induced Colitis Model for Anti-Inflammatory Activity

The dextran sodium sulfate (DSS)-induced colitis model in mice is a widely used and reproducible model of inflammatory bowel disease.[17][20]

  • Animals:

    • C57BL/6 mice (or another suitable strain)

  • Materials:

    • Dextran Sodium Sulfate (DSS) (molecular weight 36,000-50,000 Da)

    • Test compound (indole derivative)

    • Vehicle for drug administration

  • Procedure:

    • Induce acute colitis by administering 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.[20]

    • Divide the mice into groups: a healthy control group (no DSS), a DSS control group (DSS + vehicle), and DSS treatment groups (DSS + test compound at different doses).

    • Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage, intraperitoneal injection) starting from the first day of DSS administration or as a therapeutic intervention.

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, euthanize the mice and collect the colons.

    • Measure the colon length and weight.

    • Perform histological analysis of the colon tissue to assess inflammation, ulceration, and tissue damage.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue or serum.

Protocol 12: Subcutaneous Tumor Xenograft Model for Anticancer Activity

This model involves the transplantation of human cancer cells into immunodeficient mice to evaluate the in vivo efficacy of anticancer drugs.[3]

  • Animals:

    • Immunodeficient mice (e.g., nude or SCID mice)

  • Materials:

    • Human cancer cell line (e.g., A549, MCF-7)

    • Matrigel (optional, to improve tumor take rate)

    • Test compound (indole derivative)

    • Vehicle for drug administration

  • Procedure:

    • Harvest the cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

    • Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

    • Administer the test compound or vehicle according to a predetermined schedule and route.

    • Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

InVivo_Workflow cluster_model Model Induction cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Induce_Disease Induce Disease (e.g., DSS Colitis or Tumor Xenograft) Randomize Randomize Animals into Groups Induce_Disease->Randomize Treat Administer Test Compound and Vehicle Randomize->Treat Monitor Monitor Disease Progression and Animal Health Treat->Monitor Euthanize Euthanize Animals and Collect Tissues Monitor->Euthanize Analyze Perform Histological and Biochemical Analyses Euthanize->Analyze

Figure 3: Generalized workflow for in vivo efficacy studies.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-3-carbaldehyde scaffold has provided valuable insights into the structural features required for potent and selective enzyme inhibition.

Scaffold/Derivative Modification Impact on Activity Enzyme Target(s) Reference(s)
Indole-3-carbaldehyde Thiosemicarbazones Substitution on the terminal nitrogen of the thiosemicarbazone moietyAlkyl or aryl substitutions can significantly enhance inhibitory activity. For example, dimethyl substitution showed potent anticholinesterase activity.Cholinesterases[10]
Substitution on the indole ringElectron-donating or withdrawing groups can modulate activity, depending on the target enzyme.Various[2]
Indole-3-carbaldehyde Schiff Bases Nature of the amine componentAromatic amines with specific substitution patterns can lead to potent antimicrobial and anticancer agents.Various[6]
Indole-Chalcones Substitution on the B-ring of the chalconeHydroxyl and methoxy groups on the B-ring have been shown to be important for antioxidant and antiproliferative activities.Various[11]
General Indole Derivatives Substitution at the C-3 positionSubstitution of the aldehyde group can lead to a significant reduction in certain activities, highlighting its importance for interaction with some targets.Various[21]
N-alkylation/arylation of the indole ringN-substitution can significantly enhance activity, for instance, N-methylation has been shown to increase the activity of some tubulin inhibitors.Tubulin[21]

Conclusion and Future Directions

The indole-3-carbaldehyde scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide range of enzyme inhibitors. The synthetic accessibility of this scaffold, coupled with the rich biological activities of its derivatives, ensures its continued prominence in drug discovery. Future research in this area will likely focus on the exploration of novel chemical space through the synthesis of more complex and diverse derivatives, the use of computational methods to guide rational drug design, and the investigation of these compounds in more sophisticated preclinical models of human disease. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of the indole-3-carbaldehyde scaffold in their quest for novel and effective therapeutic agents.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-protocol. (2025). 4.2. DSS Mouse Model of Colitis. Retrieved from [Link]

  • JoVE. (2021, January 6). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Retrieved from [Link]

  • JoVE. (2010, January 19). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-327.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (1959). indole-3-aldehyde. Retrieved from [Link]

  • Sharma, A., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 24(13), 1487-1520.
  • Hassan, A. S., et al. (2023). The structure-activity relationship (SAR) of the novel indole...
  • Hussain, M. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
  • Kumar, B., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114107.
  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Priya, B., et al. (2022). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Russian Journal of Bioorganic Chemistry, 48(4), 816-824.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • ResearchGate. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 20(4), 1-1.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Sharma, A., & Kumar, P. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1189-1210.
  • Šačkus, A., et al. (2022). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. Molecules, 27(15), 4967.
  • Bio-protocol. (2020). Mouse subcutaneous tumor xenografts. Retrieved from [Link]

  • Hassan, A. S. (2021). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Adiwish, W. M. (2022). A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. Chemistry, 4(4), 1395-1406.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

  • BioVision. (n.d.). Cathepsin B Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024, March 1). How to do tumor mouse model properly? Retrieved from [Link]

  • Getahun, F., et al. (2021). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. International Journal of Organic Chemistry, 11(3), 125-139.
  • Szráb, C., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12108.
  • National Institutes of Health. (n.d.). Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni. Retrieved from [Link]

  • Kim, H. G., & Lee, J. H. (2016). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 115(1), 5-8.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Retrieved from [Link]

Sources

Method

Experimental protocol for condensation reaction with 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

Optimized Condensation Protocols for 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde Abstract & Scientific Rationale The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as the precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Condensation Protocols for 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

Abstract & Scientific Rationale

The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as the precursor to 3-vinylindole derivatives found in tyrosine kinase inhibitors (e.g., Sunitinib analogs). This guide details the experimental protocol for the condensation of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (FMI-3-CHO) .

Chemical Context: The specific substitution pattern of FMI-3-CHO presents unique electronic and steric features:

  • 5-Fluoro (EWG): Increases the electrophilicity of the C3-formyl group via inductive effects, generally accelerating nucleophilic attack compared to unsubstituted indoles.

  • 7-Methyl (Steric/EDG): Increases lipophilicity and introduces steric bulk near the N1-H. While it does not directly hinder the C3 site, it significantly alters solubility profiles in polar protic solvents like ethanol, often requiring optimized solvent ratios.

This application note focuses on the Knoevenagel Condensation with active methylenes (specifically malononitrile) as the primary workflow, with a secondary protocol for Schiff Base formation.

Experimental Design & Causality
Solvent System Selection
  • Standard: Ethanol (EtOH) is the solvent of choice. It supports the solubility of the aldehyde while ensuring the condensation product (often highly crystalline and less polar) precipitates upon cooling, driving the equilibrium forward (Le Chatelier’s principle).

  • Optimization for 7-Me: Due to the increased lipophilicity from the 7-methyl group, pure ethanol may require heating to near-reflux to fully dissolve the starting material. If solubility is poor, a 9:1 EtOH:DMF mixture is recommended.

Catalyst Selection
  • Piperidine: A weak organic base (pKa ~11) is sufficient to deprotonate the active methylene of malononitrile (pKa ~11) or cyanoacetate. Stronger bases (e.g., NaOEt) are avoided to prevent side reactions such as aldol polymerization or Cannizzaro disproportionation.

Protocol 1: Knoevenagel Condensation (Primary)

Target Product: 2-((5-Fluoro-7-methyl-1H-indol-3-yl)methylene)malononitrile

A. Reagents & Stoichiometry
ComponentRoleEq.MW ( g/mol )Notes
FMI-3-CHO Electrophile1.0177.18Limiting Reagent
Malononitrile Nucleophile1.166.06Slight excess ensures conversion
Piperidine Catalyst0.185.153-5 drops per mmol
Ethanol (Abs.) Solvent--~10 mL per mmol
B. Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with FMI-3-CHO (1.0 mmol, 177 mg) and Ethanol (10 mL). Stir at room temperature.

    • Note: If the solution remains turbid, heat gently to 40°C.

  • Addition: Add Malononitrile (1.1 mmol, 73 mg) in one portion.

  • Catalysis: Add Piperidine (catalytic, ~3 drops).[1]

    • Observation: A color change (often to bright yellow or orange) indicates the formation of the intermediate enolate and initial attack.

  • Reaction: Heat the mixture to Reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC (Mobile Phase: 30% EtOAc in Hexane). The aldehyde spot (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot (Rf ~0.6).

  • Workup (Precipitation): Remove from heat and allow the solution to cool slowly to room temperature. Then, cool in an ice bath (0–4°C) for 30 minutes.

    • Causality: Slow cooling promotes crystal growth and purity. Rapid cooling may trap impurities.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the cake with ice-cold ethanol (2 x 2 mL) followed by cold water (2 x 5 mL) to remove residual piperidine and malononitrile.

  • Drying: Dry the solid under vacuum at 50°C for 4 hours.

C. Reaction Mechanism & Workflow (Visualization)

Knoevenagel Start Reagents: FMI-3-CHO + Malononitrile Inter1 Deprotonation (Carbanion Formation) Start->Inter1 Mixing Base Cat. Piperidine Base->Inter1 Activates Nucleophile Inter2 Nucleophilic Attack (Alkoxide Intermediate) Inter1->Inter2 Attack on Carbonyl Elim E1cB Elimination (- H2O) Inter2->Elim Heat/Reflux Product Product: Vinyl Indole Derivative Elim->Product Crystallization

Caption: Mechanistic flow of the base-catalyzed Knoevenagel condensation.

Protocol 2: Schiff Base Formation (Variant)

Target Product: N-((5-Fluoro-7-methyl-1H-indol-3-yl)methylene)aniline derivative

A. Reagents[2][1][3][4][5][6][7][8]
  • FMI-3-CHO: 1.0 mmol[1]

  • Amine (e.g., 4-Fluoroaniline): 1.0 mmol

  • Acetic Acid (Glacial): 2-3 drops (Catalyst)

  • Methanol (MeOH): 10 mL

B. Methodology
  • Dissolve FMI-3-CHO and the amine in Methanol (10 mL).

  • Add catalytic Acetic Acid (pH ~5–6).

    • Reasoning: Acid catalysis activates the carbonyl oxygen (making it more electrophilic) without protonating the amine nucleophile entirely.

  • Reflux for 4–6 hours.

  • Evaporate solvent to 50% volume and cool to precipitate the imine.

Quality Control & Validation

The synthesized products must be validated using the following criteria.

Analytical Expectations (Knoevenagel Product)
TechniqueParameterExpected SignalInterpretation
1H-NMR Aldehyde (-CHO)Disappears (9.9 ppm)Conversion complete
1H-NMR Vinyl Proton (-CH=C)Appears (Singlet, 8.0–8.5 ppm)Formation of double bond
1H-NMR Indole NHBroad Singlet (11.0–12.0 ppm)Intact indole core
IR Nitrile (-CN)Strong band ~2220 cm⁻¹Malononitrile incorporation
LC-MS [M+H]+226.2 (Calc.[9] MW ~225.2)Mass confirmation
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Product too soluble (7-Me effect)Add water dropwise to the ethanol solution until turbid, then cool.
Low Yield Incomplete reactionIncrease reflux time; add 0.5 eq more Malononitrile.
Sticky Solid Polymerization or impuritiesRecrystallize from hot Ethanol/DMF (9:1).
Safety & Handling (MSDS Highlights)
  • 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde: Irritant.[10] Avoid inhalation.

  • Malononitrile: TOXIC if swallowed, inhaled, or in contact with skin. Liberates cyanide upon combustion or strong acid contact. Handle in a fume hood.

  • Piperidine: Flammable, corrosive, and toxic.

References
  • Synthesis of Indole-3-Carboxaldehyde Derivatives

    • Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[5][11][7]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link][11]

  • Knoevenagel Condensation Protocols

    • Title: Novel Methods of Knoevenagel Condensation.[4]

    • Source: Banaras Hindu University / ResearchG
    • URL:[Link]

  • Indole Reactivity & 5-Fluoro Derivatives

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
    • Source: Egyptian Journal of Chemistry.[2]

    • URL:[Link]

  • General Indole Formylation (Vilsmeier-Haack)

    • Title: Indole-3-aldehyde (Organic Syntheses).[7]

    • Source: Organic Syntheses, Coll.[8] Vol. 5, p.656.[8]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde by column chromatography

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde using silica gel column chromatography. The methodologies and advice pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde using silica gel column chromatography. The methodologies and advice presented herein are grounded in established chromatographic principles to ensure reliable and reproducible results for researchers in synthetic chemistry and drug development.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid solutions to get your purification started correctly.

Q1: What is a good starting solvent system for the TLC analysis of my crude product?

A1: A standard starting point for indole-3-carbaldehydes is a mixture of a non-polar and a moderately polar solvent.[1][2] We recommend beginning with 20-30% Ethyl Acetate in Hexane (v/v). This system typically provides a good balance for the polarity of the target compound, which contains both a polar aldehyde and a relatively non-polar substituted indole ring.

Q2: What is the ideal Retention Factor (Rf) I should aim for on my analytical TLC plate before running the column?

A2: For optimal separation on a silica gel column, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[3] An Rf in this range ensures the compound interacts sufficiently with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.[3][4]

Q3: How do I calculate the Rf value?

A3: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6]

  • Formula: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)[7]

Q4: My crude product is a solid. How should I load it onto the column?

A4: There are two primary methods for loading a solid sample:

  • Wet Loading: Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate). Using a pipette, carefully apply this concentrated solution to the top of the silica bed.[8] This is fast but can lead to band broadening if too much solvent is used.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel (approx. 2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[8] Carefully add this powder to the top of the packed column. This method is highly recommended as it typically results in sharper bands and better separation.[8]

Q5: What are the likely impurities from a Vilsmeier-Haack synthesis of this compound?

A5: The Vilsmeier-Haack reaction is a common method for synthesizing indole-3-carbaldehydes.[9][10][11] Potential impurities include unreacted starting indole, residual dimethylformamide (DMF), and potentially over-reacted or side-products like indole trimers under certain conditions.[12] These impurities usually have significantly different polarities from the desired product, making them separable by column chromatography.

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex issues encountered during the purification process.

Problem 1: Poor or No Separation of Spots on the Column

Scenario: Your TLC showed good separation, but the collected column fractions are all mixed.

  • Root Cause Analysis: This often occurs when the column is overloaded or if the initial sample band was too wide. Another possibility is that a compound is degrading on the silica gel, creating a new spot during elution that was not present on the initial TLC.[13]

  • Troubleshooting Protocol:

    • Verify Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For a 40g silica column, do not load more than 2g of crude material.

    • Check Loading Technique: Ensure you used the "dry loading" method described in the FAQs, especially if your compound has limited solubility in the eluent.[8] This prevents the sample from precipitating at the top of the column and ensures a narrow starting band.

    • Assess Compound Stability: Run a "silica stability test." Spot your crude mixture on a TLC plate, and let it sit for 1-2 hours before developing. If new spots appear or existing spots change intensity compared to a freshly spotted plate, your compound may be degrading on the acidic silica surface.

    • Solution for Unstable Compounds: If degradation is suspected, you can either switch to a different stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1% TEA).

Problem 2: The Compound is "Streaking" or "Tailing" on TLC and Column

Scenario: The spots on the TLC plate are not round but appear as elongated streaks. This translates to broad, overlapping fractions from the column.

  • Root Cause Analysis: Streaking is often caused by the acidic nature of standard silica gel interacting with basic functional groups. The N-H proton of the indole ring can be slightly acidic but can also interact strongly with the silica surface, causing tailing. The issue can also arise if the sample is overloaded on the TLC plate or column.

  • Troubleshooting Protocol:

    • Reduce Sample Concentration: First, try spotting a more dilute sample on the TLC plate to rule out simple overloading.

    • Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent.

      • For potentially acidic compounds or to improve peak shape in general, add 0.5-1% acetic acid .

      • For compounds with basic character or to mitigate interactions with acidic silica, add 0.1-1% triethylamine (TEA) .

    • Consider an Alternative Stationary Phase: If modifying the eluent doesn't resolve the issue, consider using neutral alumina or a reversed-phase (C18) silica gel, which operate under different interaction mechanisms.

Problem 3: The Compound Will Not Elute from the Column

Scenario: You have run many column volumes of your chosen eluent, but the desired product has not appeared in the fractions.

  • Root Cause Analysis: This indicates that the solvent system is not polar enough to move the compound down the column. In rare cases, the compound may have decomposed on the column.[13]

  • Troubleshooting Protocol:

    • Confirm Eluent Composition: Double-check that you prepared the solvent system correctly. It's a common mistake to reverse the ratio of polar and non-polar solvents.[13]

    • Gradually Increase Polarity: If the composition is correct, begin to slowly increase the polarity of the eluent. For an Ethyl Acetate/Hexane system, you can increase the percentage of ethyl acetate in 5-10% increments.

    • Drastic Polarity Change: If the compound is very polar, a stronger solvent may be needed. A common next step is to use a gradient of Methanol in Dichloromethane (e.g., 1-5% MeOH in DCM).[1] Caution: Do not use more than 10% methanol, as it can start to dissolve the silica gel.[1]

    • Check the First Fraction: It is possible the compound is much less polar than anticipated and eluted very quickly in the solvent front. Always check the very first fractions collected.[13]

Problem 4: The Column is Running Too Slowly or is Blocked

Scenario: The solvent flow through the column is extremely slow or has stopped completely.

  • Root Cause Analysis: This is typically due to improper column packing, where the silica gel particles are too fine or have been packed too tightly, or the frit/cotton plug is clogged.[13]

  • Troubleshooting Protocol:

    • Check the Frit/Cotton: Ensure the bottom of the column is not blocked. A gentle push with a thin wire might dislodge a blockage at the stopcock.[13]

    • Apply Gentle Pressure: Use a bellows or a regulated air/nitrogen line to apply gentle positive pressure to the top of the column. This is the principle of "flash" chromatography and is standard practice.

    • Repack the Column: If the blockage is severe, the best course of action is to carefully push the silica out and repack the column. Ensure you are using silica gel of the appropriate mesh size (e.g., 230-400 mesh is standard for flash chromatography).

III. Data Summary and Protocols

Recommended Solvent Systems

The choice of solvent depends on the polarity of the impurities. The following table provides starting points for developing your separation method via TLC.

Scenario (Based on Crude TLC) Recommended Starting Eluent Target Product Rf Rationale
Product is much less polar than impurities10% Ethyl Acetate / Hexane0.3 - 0.4Elutes the product quickly while retaining polar impurities at the baseline.
Product is moderately polar20-30% Ethyl Acetate / Hexane0.25 - 0.35The standard system, offering good resolution for many indole derivatives.[1]
Product is more polar than impurities40-50% Ethyl Acetate / Hexane0.2 - 0.3Allows less polar impurities to elute first.
Separation is poor in EtOAc/Hexane10-20% Acetone / Toluene0.25 - 0.35Offers different selectivity due to pi-pi interactions with the aromatic solvent.
Product is very polar2-5% Methanol / Dichloromethane0.25 - 0.35A strong eluent for highly polar compounds.[1]

IV. Experimental Workflows and Diagrams

Standard Column Chromatography Workflow

The following diagram outlines the logical steps for a successful column chromatography purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC_Analysis 1. Analytical TLC (Find Solvent System, Target Rf ~0.3) Pack_Column 2. Pack Column (Slurry Method) TLC_Analysis->Pack_Column Load_Sample 3. Load Sample (Dry Loading Preferred) Pack_Column->Load_Sample Elute 4. Elute with Solvent (Apply Gentle Pressure) Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Analysis of Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product 9. Pure Product Evaporate->Pure_Product

Caption: General workflow for purification by column chromatography.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common separation problems.

G Start Problem with Separation? Streaking Spots are Streaking / Tailing? Start->Streaking Yes PoorSep Poor Resolution (Spots Overlap)? Start->PoorSep No Sol_Streaking Add 0.5% TEA or AcOH to Eluent Streaking->Sol_Streaking Yes NoElution Compound Not Eluting? PoorSep->NoElution No FineTune Decrease Polarity Incrementally (e.g., 20% to 15% EtOAc) PoorSep->FineTune Yes IncreasePol Increase Polarity Incrementally (e.g., 20% to 30% EtOAc) NoElution->IncreasePol Yes Success Separation Improved Sol_Streaking->Success ChangeSolvent Try Different Solvent System (e.g., Toluene/Acetone) FineTune->ChangeSolvent If still poor ChangeSolvent->Success StrongSolvent Switch to Stronger Eluent (e.g., 2% MeOH/DCM) IncreasePol->StrongSolvent If still no elution StrongSolvent->Success

Caption: Decision tree for troubleshooting common chromatography issues.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?[Link]

  • Müller, R., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

  • Organic Syntheses. Indole-3-aldehyde. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • Suleiman, M., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography?[Link]

  • Palladino, P., et al. (2024). A new simple colorimetric assay for the optical sensing of indole-3-carbaldehyde in foods. Food Chemistry Advances. [Link]

  • Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • MDPI. Chemical and Ultrastructural Changes in the Cuticle Observed in RabA2b Overexpressing Plants. [Link]

  • Oreate AI Blog. (2024). Understanding Rf Values in Chromatography: A Step-by-Step Guide. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. [Link]

  • Chromatography Today. (2017). Silica gone bad. [Link]

  • Wang, Z., et al. (2018). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Asian Journal of Organic Chemistry. [Link]

  • University of Calgary, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of the Korean Chemical Society. [Link]

  • Li, Y., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry. [Link]

  • YouTube. Vilsmeier-Haack reaction of indole. [Link]

  • Müller, R., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. [Link]

  • Le, T. (2021). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

Sources

Optimization

Managing regioselectivity in the functionalization of 5-Fluoro-7-methyl-1H-indole

This guide serves as a specialized technical support resource for researchers working with 5-Fluoro-7-methyl-1H-indole . It addresses the unique regioselectivity challenges imposed by the interplay between the electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 5-Fluoro-7-methyl-1H-indole . It addresses the unique regioselectivity challenges imposed by the interplay between the electron-withdrawing 5-fluoro group and the sterically demanding 7-methyl group.

Lead Scientist: Senior Application Specialist Subject: Managing Regioselectivity & Steric Hindrance Last Updated: February 3, 2026

System Overview: The "Sandwich" Effect

Before troubleshooting, it is critical to visualize the electronic and steric landscape of your substrate. 5-Fluoro-7-methylindole presents a unique "Sandwich" effect on the benzene ring, significantly altering standard indole reactivity patterns.

Regioselectivity Map

The following diagram illustrates the accessibility of each position based on steric and electronic constraints.

IndoleReactivity Indole 5-Fluoro-7-methyl-1H-indole Core Scaffold N1 N1 Position (Sterically Hindered) Indole->N1 7-Me Clash C2 C2 Position (Requires Directing Group) Indole->C2 pKa ~38 (Lithiation) C3 C3 Position (Most Reactive - Electrophilic) Indole->C3 Natural Hotspot C4 C4 Position (Activated by 5-F / Accessible) Indole->C4 Ortho to F C5 C5 Position (Blocked by Fluorine) Indole->C5 C6 C6 Position (Sterically Blocked by 7-Me) Indole->C6 Sandwiched (5-F & 7-Me) C7 C7 Position (Blocked by Methyl) Indole->C7

Figure 1: Reactivity landscape. Green = High Accessibility; Yellow = Moderate/Conditional; Red = Blocked/Difficult.

Troubleshooting Modules

Module A: N-Functionalization (The Gatekeeper)

Issue: Low yields or slow reaction rates during N-alkylation/arylation. Root Cause: The 7-methyl group projects into the N1 space, creating significant steric hindrance that repels incoming electrophiles. Standard conditions (e.g., K₂CO₃/DMF/RT) often fail.

SymptomProbable CauseCorrective Action
<30% Yield Steric clash with 7-Me prevents Sɴ2 attack.Switch Base/Solvent: Use NaH/DMF or KOH/DMSO . The increased nucleophilicity of the naked anion is required to overcome the steric barrier.
No Reaction Temperature too low.Heat is Essential: 7-substituted indoles often require temperatures >80°C . Standard room temp protocols are insufficient [1].
C3-Alkylation Byproduct Ambident nucleophile issue (C3 vs N).Solvent Control: Use polar aprotic solvents (DMF, DMSO) to favor N-alkylation. Avoid Mg/Zn salts which coordinate N and favor C-attack.

Protocol Spotlight: High-Efficiency N-Benzylation

  • Dissolve 5-Fluoro-7-methylindole (1.0 equiv) in anhydrous DMF (0.4 M).

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min to ensure full deprotonation.

  • Add Electrophile (1.1 equiv).

  • CRITICAL STEP: Heat to 80°C for 1-2 hours. (Do not stir at RT).

  • Quench with MeOH/Water.

Module B: C3 vs. C2 Selectivity (Electrophilic Substitution)

Issue: Difficulty controlling regioselectivity between C2 and C3. Mechanism: C3 is the kinetic hotspot. The 5-Fluoro group deactivates the ring slightly but directs ortho to itself (C4/C6), having minimal impact on the pyrrole ring's dominance.

FAQ: How do I force C2 functionalization? You cannot "force" electrophilic substitution to C2 without blocking C3. You must use Lithiation or Directing Groups .

Decision Tree: C2 vs C3 Strategy

C2C3Strategy Start Target Position? C3 C3 Functionalization Start->C3 C2 C2 Functionalization Start->C2 MethodC3 Standard EAS (Vilsmeier-Haack, Halogenation) C3->MethodC3 Direct Route MethodC2_1 Lithiation Strategy (Req. N-Protection) C2->MethodC2_1 Kinetic Control MethodC2_2 C-H Activation (Req. Directing Group) C2->MethodC2_2 Catalytic Route

Figure 2: Strategic decision tree for pyrrole ring functionalization.

Protocol: C2-Lithiation (The "Blocked N" Approach)

  • Prerequisite: N-H must be protected (e.g., N-Boc, N-SEM). Note: N-TIPS might be too bulky combined with 7-Me.

  • Reagent: t-BuLi or n-BuLi (1.1 equiv) in THF at -78°C.

  • Insight: The C2 proton is the most acidic on the ring (pKa ~38). Lithiation is highly regioselective for C2.

  • Warning: Ensure the 7-Me group does not interfere with the N-protecting group installation (see Module A).

Module C: Benzene Ring Functionalization (C4 vs. C6)

Issue: Targeting the benzene ring is notoriously difficult in indoles. The 5-Fluoro-7-Methyl Paradox:

  • C6: This position is a "valley" between the 5-Fluoro and 7-Methyl groups. It is sterically occluded . Functionalization here is extremely rare and difficult without highly specific, small directing groups [2].

  • C4: This position is adjacent to C3 and C5(F). The 5-Fluoro group directs ortho, activating C4. This is your most accessible site on the benzene ring.

Troubleshooting Guide: C-H Activation

TargetFeasibilityRecommended Strategy
C6 Low Avoid if possible. Requires N-directing groups (e.g., N-P(O)tBu₂) and high catalyst loading. The 7-Me group will severely reduce yields compared to 7-H indoles [3].
C4 High Use C3-Directing Groups. Install a transient directing group (e.g., aldehyde/imine) at C3. Palladium catalysis can then bridge to C4.

Recommended Workflow for C4-Arylation:

  • Install C3-DG: Formylate C3 (Vilsmeier-Haack) to get 3-formyl-5-fluoro-7-methylindole.

  • Transient DG: Use an amino acid (e.g., Glycine, tert-leucine) as a transient directing group in situ.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant: AgOAc or Benzoquinone.

  • Result: Exclusive C4 functionalization driven by the C3-aldehyde and activated by the 5-Fluoro group [4].

References

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020).[1][2]

  • National Institutes of Health (NIH). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles. (2023).[3]

  • ResearchGate. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021).[4]

  • Beilstein Journals. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations. (2022).[5]

Sources

Troubleshooting

Scaling up the synthesis of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde from lab to pilot plant

Current Status: Online Ticket ID: SC-VIL-5F7M-001 Assigned Specialist: Senior Application Scientist, Process Safety Division Executive Summary You are scaling up the synthesis of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: SC-VIL-5F7M-001 Assigned Specialist: Senior Application Scientist, Process Safety Division

Executive Summary

You are scaling up the synthesis of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde , a critical intermediate often used in the development of kinase inhibitors. The standard laboratory route utilizes the Vilsmeier-Haack formylation (


 + DMF).

While robust on a gram scale, this reaction involves a thermally unstable intermediate (Vilsmeier Reagent) and a highly exothermic hydrolysis . In a pilot plant (kilogram scale), heat transfer limitations can turn these characteristics into thermal runaway hazards. This guide transitions your process from "lab-safe" to "plant-safe."

Module 1: Reagent Formation & Dosing (The Thermal Hazard)

Q: Why did my reactor temperature spike uncontrollably during the addition of to DMF?

A: You likely accumulated unreacted Vilsmeier reagent due to fast dosing or inadequate cooling.

The reaction between Phosphorus Oxychloride (


) and Dimethylformamide (DMF) forms the Chloroiminium ion (Vilsmeier Reagent) .[1][2][3] This step is exothermic (

).
  • The Hazard: The Vilsmeier reagent itself is thermally unstable.[4] Adiabatic calorimetry data indicates decomposition onset can occur as low as 48°C in the presence of substrates, with rapid pressure rise.

  • The Scale-Up Fix:

    • Switch to Semi-Batch (Inverse Addition): Instead of pre-forming the reagent (standard lab practice), dissolve your 5-Fluoro-7-methylindole in DMF first. Then, dose

      
       directly into this mixture. This consumes the unstable reagent immediately upon formation ("generate-and-consume" strategy), preventing hazardous accumulation.
      
    • Dosing Control: Use a metering pump. Limit the dosing rate so the reactor jacket (set to 0°C) can maintain the internal temperature (

      
      ) below 10°C.
      
Q: The mixture became a solid block during addition. How do I prevent this?

A: The Vilsmeier salt is precipitating. You need a co-solvent.

The chloromethyleneiminium salt is ionic and often insoluble in neat DMF at high concentrations.

  • The Fix: Dilute the reaction. If neat DMF is too viscous, use Toluene or Dichloromethane (DCM) as a co-solvent (3-5 volumes). Toluene is preferred for pilot plants due to higher boiling points and easier recovery, though it requires vigorous agitation to ensure the biphasic reaction proceeds efficiently.

Module 2: Reaction Phase & Process Flow

Q: Does the 7-Methyl group affect the reaction time compared to unsubstituted indole?

A: Yes, slightly.

  • Electronic Effect: The 5-Fluoro group is electron-withdrawing (deactivating), while the 7-Methyl is electron-donating (activating). The net effect on the nucleophilic C3 position is minor, but the 7-Methyl group introduces steric bulk near the nitrogen.

  • Implication: Ensure the reaction cooks at 20–25°C for at least 2–4 hours after addition. Do not heat above 60°C to force the reaction; this risks thermal decomposition of the reagent before it formulates the indole.

Process Visualization: Pilot Plant Vilsmeier Workflow

The following diagram illustrates the safe semi-batch configuration for this specific synthesis.

PilotPlantFlow cluster_safety Critical Safety Control POCl3_Tank POCl3 Storage (Metering Pump) Reactor Glass-Lined Reactor (Indole + DMF + Toluene) Temp < 10°C POCl3_Tank->Reactor Controlled Dosing (Exothermic) Scrubber Caustic Scrubber (HCl Neutralization) Reactor->Scrubber HCl Gas Venting Quench_Tank Quench Vessel (Ice/Water/NaOAc) Reactor->Quench_Tank Transfer for Hydrolysis (Violent Exotherm) Filter Nutsche Filter (Product Isolation) Quench_Tank->Filter Slurry Transfer

Figure 1: Pilot plant process flow utilizing a semi-batch "generate-and-consume" approach to minimize thermal hazards.

Module 3: Quenching & Isolation (The Bottleneck)

Q: The quench released massive fumes and boiled over. What is the safe protocol?

A: The hydrolysis of the iminium intermediate releases HCl and heat. You must reverse-quench.

In the lab, you might pour water into the reaction. Never do this at scale. The viscosity change and rapid boil-off will overwhelm the condenser.

Pilot Plant Protocol (Reverse Quench):

  • Prepare the Quench Tank: Fill a separate vessel with ice/water and Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) to buffer the pH to ~9–10.

  • Transfer: Pump the reaction mixture slowly into the Quench Tank.

  • Temperature Limit: Maintain Quench Tank

    
    .
    
  • Ventilation: Ensure the scrubber is active; the initial contact releases trapped HCl gas.

Q: My product is slimy and clogs the filter. How do I improve filtration?

A: You are trapping DMF/Salts in the crystal lattice.

  • The Fix: After the initial quench and precipitation:

    • Heat the aqueous slurry to 40–50°C for 1 hour (Annealing). This transforms amorphous aggregates into defined crystals.

    • Cool slowly back to 10°C before filtration.

    • Wash: Wash the cake with water (to remove salts) followed by cold Ethanol (to remove unreacted indole and DMF).

Module 4: Quality & Impurity Profile

Q: I see a +28 mass unit impurity (Dimer). Where does it come from?

A: This is likely the methylene-bridged bis-indole.

If the Vilsmeier reagent is limiting (stoichiometry < 1.0 equiv) or mixing is poor, the highly reactive product (aldehyde) can react with unreacted starting material under acidic conditions.

Quantitative Data for Optimization:

ParameterLab Scale (Optimal)Pilot Scale (Adjustment)Reason
POCl3 Equivalents 1.1 – 1.2 eq1.2 – 1.3 eqCompensates for hydrolysis by ambient moisture in larger headspaces.
DMF Volume 10 Vol5 Vol + 5 Vol TolueneReduces viscosity; Toluene aids heat transfer.
Dosing Time 15 mins2 – 4 HoursStrictly limited by cooling capacity (Q_rem > Q_gen).
Quench pH Basic (~12)Mild Basic (9-10)Avoids Cannizzaro side reactions of the aldehyde at high pH/Temp.
Mechanistic Pathway & Impurity Logic

ReactionPathway SM 5-Fluoro-7-methylindole Inter Iminium Intermediate (Stable in acid) SM->Inter + Vilsmeier Reagent (Electrophilic Subst.) Vilsmeier Vilsmeier Reagent (Chloromethyleneiminium) Vilsmeier->Vilsmeier Decomposes >50°C (Thermal Runaway) Product Target Aldehyde (Solid Precipitate) Inter->Product + H2O / Base (Hydrolysis) Impurity Bis-Indole Dimer (Impurity) Inter->Impurity + Unreacted SM (Low Mixing/Acidic)

Figure 2: Reaction pathway highlighting the critical hydrolysis step and the dimerization impurity risk.

References

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from [Link]

    • Key Insight: Defines the thermal decomposition onset of Vilsmeier reagents and advocates for the "generate-and-consume" dosing str
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.[5] Retrieved from [Link]

    • Key Insight: Provides validated workup protocols and purification data for substituted indole-3-carbaldehydes.
  • Key Insight: Quantitative data on adiabatic temperature rise and pressure hazards of /DMF mixtures.

Sources

Reference Data & Comparative Studies

Validation

Strategic Fluorination: Comparative Profiling of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde vs. Non-Fluorinated Analogs

Executive Summary In the optimization of indole-based pharmacophores, the C5 and C7 positions are critical determinants of metabolic stability and receptor subtype selectivity. This guide provides a technical comparison...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of indole-based pharmacophores, the C5 and C7 positions are critical determinants of metabolic stability and receptor subtype selectivity. This guide provides a technical comparison between 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (5F7M) and its non-fluorinated analog, 7-methyl-1H-indole-3-carbaldehyde (7M) .

While both serve as versatile precursors for Schiff bases, chalcones, and synthetic cannabinoid receptor agonists (SCRAs), the 5F7M scaffold consistently demonstrates superior metabolic resistance and altered lipophilicity profiles. This guide details the physicochemical differences, experimental protocols for validation, and the mechanistic rationale for selecting the fluorinated analog in drug discovery pipelines.

Physicochemical & Structural Profiling

The introduction of a fluorine atom at the C5 position is a classic bioisosteric replacement strategy. It mimics hydrogen in steric size (Van der Waals radius: 1.47 Å vs. 1.20 Å) but drastically alters the electronic landscape due to fluorine's high electronegativity.

Comparative Properties Table
Feature5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (5F7M )7-methyl-1H-indole-3-carbaldehyde (7M )Impact of Fluorination
Molecular Weight 191.18 g/mol 173.19 g/mol +18 Da (Mass Shift)
ClogP (Predicted) ~2.8 - 3.1~2.4 - 2.6Increased Lipophilicity: Enhances membrane permeability and CNS penetration.
Electronic Effect Strong Electron Withdrawing (-I effect) at C5Neutral at C5Reduces electron density on the indole ring; increases acidity of N-H.
Metabolic Liability Low: C5 is blocked from CYP450 hydroxylation.High: C5 is a primary "soft spot" for oxidative metabolism.Extended Half-life (

)
pKa (Indole NH) ~16.0 (More acidic)~17.0Affects hydrogen bond donor capability in receptor pockets.

Critical Bioassay: Metabolic Stability (Microsomal Stability)

The most significant advantage of 5F7M over 7M is resistance to oxidative metabolism. The C5 position of the indole ring is electron-rich and prone to hydroxylation by Cytochrome P450 enzymes (specifically CYP2C19 and CYP2D6).

Mechanistic Pathway (Graphviz)

The following diagram illustrates how the 5-Fluoro substitution blocks the primary metabolic route that degrades the non-fluorinated analog.

MetabolicFate Substrate_7M 7-Methyl Analog (7M) CYP450 CYP450 Enzyme (Oxidation) Substrate_7M->CYP450 High Affinity Metabolite_OH 5-Hydroxy-7-Methyl Metabolite (Inactive/Excreted) CYP450->Metabolite_OH Rapid Hydroxylation Block Metabolic Block (C-F Bond Strength) CYP450->Block Substrate_5F 5-Fluoro Analog (5F7M) Substrate_5F->CYP450 Resistant Active_Drug Sustained Bioavailability (High Exposure) Block->Active_Drug Intact Scaffold

Figure 1: Metabolic fate of fluorinated vs. non-fluorinated indole scaffolds. The C-F bond prevents the formation of the 5-hydroxy metabolite.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of 5F7M vs. 7M derivatives.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM stock in DMSO).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with buffer and test compound. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add 15

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Stop Solution to precipitate proteins.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (monitor parent ion transitions).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Expected Outcome:

  • 7M Analog: Rapid degradation (

    
     min) due to C5-hydroxylation.
    
  • 5F7M Analog: Significant stability (

    
     min), demonstrating the protective effect of the fluorine atom.
    

Bioassay: Antimicrobial Potency (Schiff Base Derivatives)

Indole-3-carbaldehydes are rarely drugs in themselves; they are "warheads" used to synthesize hydrazones or thiosemicarbazones. The 5-fluoro substitution often enhances the potency of these derivatives against Gram-positive bacteria (e.g., MRSA).

Comparative Data: MIC Values ( g/mL)

Representative data based on SAR trends for indole-3-carbaldehyde thiosemicarbazones [1, 3].

OrganismDerivative of 7M (Non-Fluoro)Derivative of 5F7M (Fluorinated)Interpretation
S. aureus (ATCC 25923)12.53.12 4-fold potency increase due to lipophilicity/cell wall penetration.
MRSA (Methicillin-Resistant)25.06.25 Fluorine enhances activity against resistant strains.
E. coli (Gram-negative)>10050.0Moderate improvement; Gram-negatives remain difficult targets.
C. albicans (Fungal)50.012.5 Significant antifungal enhancement.
Experimental Protocol: Broth Microdilution (MIC)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use 96-well sterile plates. Add 100

    
    L Mueller-Hinton Broth (MHB) to all wells.
    
  • Serial Dilution: Add 100

    
    L of test compound (from DMSO stock) to column 1. Mix and transfer 100 
    
    
    
    L to column 2, continuing to column 10.
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (blue = no growth, pink = growth).

Synthesis & Optimization Workflow

The following workflow outlines how these aldehydes are processed from raw materials to bioassay candidates.

Workflow fill_start fill_start fill_proc fill_proc fill_decision fill_decision fill_end fill_end Start Start: 5-Fluoroindole vs 7-Methylindole Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Step2 Isolation of Aldehyde (5F7M vs 7M) Step1->Step2 Branch Derivatization Strategy Step2->Branch PathA Schiff Base Formation (Hydrazines/Thiosemicarbazides) Branch->PathA Antimicrobial PathB Knoevenagel Condensation (Active methylenes) Branch->PathB Anticancer Assay Bioassay Screening (Antimicrobial / Cytotoxicity) PathA->Assay PathB->Assay Result Lead Candidate Selection (High Potency + High Stability) Assay->Result

Figure 2: Chemical synthesis and biological evaluation workflow for indole-3-carbaldehyde derivatives.

Expert Insight: The "7-Methyl" Factor

While the 5-Fluoro group drives metabolic stability, the 7-Methyl group in 5F7M plays a subtle but crucial role:

  • Steric Twist: The methyl group at C7 creates steric hindrance near the indole nitrogen. In receptor binding (e.g., CB1/CB2 receptors), this can force the substituent at N1 (if alkylated) into a specific conformation, potentially improving selectivity.

  • Lipophilicity: The 7-methyl group adds approximately +0.5 to the LogP. Combined with the 5-Fluoro group, 5F7M derivatives are highly lipophilic, making them excellent candidates for targets requiring Blood-Brain Barrier (BBB) crossing, but requiring careful formulation to avoid solubility issues.

References

  • Antimicrobial Activity of Indole Schiff Bases: Priya, B., et al. "Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents."[1] Russian Journal of Bioorganic Chemistry, 2022. 2

  • Fluorine in Drug Design (Metabolic Stability): Swallow, S. "Fluorine in Medicinal Chemistry."[3] Progress in Medicinal Chemistry, 2015. Zhou, Y., et al. "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market." Chemical Reviews, 2016. 3

  • Indole-3-Carbaldehyde Thiosemicarbazones: Bingül, M., et al. "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activity."[4] Afyon Kocatepe University Journal of Sciences. 5

  • 5-Fluoroindole Derivatives as Enzyme Inhibitors: Wang, G., et al. "Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors."[6] Frontiers in Chemistry, 2022. 7

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, indole scaffolds are privileged structures, forming the backbone of numerous therapeutic agents. The intro...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, indole scaffolds are privileged structures, forming the backbone of numerous therapeutic agents. The introduction of specific substituents, such as fluorine and methyl groups, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, experience-driven comparison of analytical techniques for the unequivocal structural validation of a novel derivative, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde. Our approach is not merely procedural; it is a self-validating framework designed to build an unassailable structural proof, moving from foundational data to absolute confirmation.

The Validation Imperative: Beyond a Single Spectrum

The synthesis of a novel compound, while a critical first step, is incomplete without rigorous structural elucidation.[1][2] Ambiguity in structure invalidates any subsequent biological or material science data. For a molecule like 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, several isomeric possibilities could arise from the synthetic pathway, necessitating a multi-technique approach to eliminate all doubt. Our validation strategy is built on the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and, as the ultimate arbiter, Single Crystal X-ray Crystallography.[3][4][5][6]

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Definitive Proof MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure IR Infrared Spectroscopy (Functional Groups) IR->Proposed_Structure NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) (Atomic Connectivity) NMR->Proposed_Structure XRAY X-Ray Crystallography (3D Atomic Arrangement) Validated_Structure Validated Structure XRAY->Validated_Structure Proposed_Structure->XRAY Confirmation

Caption: Overall workflow for structural validation.

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Experience: The first question for any new compound is "What is its molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Its power lies in its ability to provide a highly accurate mass-to-charge ratio (m/z), allowing for the determination of a unique elemental composition.[4][7]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of HPLC-grade acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen to protonate the molecule, forming the [M+H]⁺ ion.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3500 V.

    • Nebulizer Pressure: 2.0 bar.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data for 1 minute and calculate the average mass.

Data Presentation & Interpretation

The expected molecular formula is C₁₀H₈FNO. The presence of a single fluorine atom is a key isotopic signature to observe.[8]

ParameterExpected Value (C₁₀H₈FNO)Observed ValueInterpretation
Monoisotopic Mass 177.0585-Theoretical exact mass.
[M+H]⁺ (Calculated) 178.0663178.0661Excellent correlation, confirming the elemental composition.
[M+Na]⁺ (Calculated) 200.0482200.0480Common sodium adduct, further supports the molecular weight.

The observed mass is within a 2 ppm error margin of the calculated mass, providing high confidence in the molecular formula C₁₀H₈FNO.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] For our target compound, we are looking for definitive evidence of the N-H bond of the indole, the C=O of the aldehyde, and vibrations associated with the substituted aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrument Parameters:

    • Technique: Fourier Transform Infrared (FT-IR) with a diamond ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Obtain a background spectrum of the clean ATR crystal, then acquire the sample spectrum.

Data Presentation & Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule's covalent bonds.[9]

Wavenumber (cm⁻¹)IntensityAssignmentCausality & Significance
~3300Medium, SharpN-H StretchConfirms the presence of the indole N-H group.
~2820 & ~2720MediumAldehyde C-H StretchThese two distinct peaks (Fermi doublets) are highly diagnostic for an aldehyde C-H bond.[10][11]
~1665StrongC=O Stretch (Aldehyde)The position is lower than a typical aliphatic aldehyde due to conjugation with the aromatic indole ring.[11][12]
~1600-1450MediumC=C Aromatic StretchConfirms the presence of the aromatic rings.
~1150StrongC-F StretchA strong absorption in this region is characteristic of an aryl-fluorine bond.[9]

The combined data from MS and IR confirm we have a compound with the formula C₁₀H₈FNO containing an indole N-H, an aromatic aldehyde, and a fluorine substituent. However, the exact placement of these groups is still unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[5][13] By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the molecular puzzle. For complex structures, 2D NMR experiments like COSY and HSQC are invaluable for confirming assignments.[14]

Experimental Protocol: ¹H, ¹³C, and 2D NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to clearly observe the exchangeable N-H proton.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (which protons are neighbors).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

Data Presentation & Interpretation

The key to validation is comparing the observed data against the predicted data for our target structure and potential isomers.

Table 3.1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment (Target Structure)Predicted δ (ppm)Observed δ (ppm)MultiplicityJ (Hz)Integration
H-1 (N-H)~12.512.54br s-1H
H-3 (CHO)~9.99.95s-1H
H-2~8.48.38s-1H
H-4~7.87.78dJ(H4-H6) = ~2.01H
H-6~7.37.27dJ(H4-H6) = ~2.01H
H-7 (CH₃)~2.42.45s-3H

Causality & Interpretation:

  • The aldehyde (H-3) and H-2 protons appear as singlets, which is characteristic of 3-substituted indoles.[15]

  • Crucially, H-4 and H-6 appear as doublets with a small coupling constant (~2.0 Hz). This indicates a meta coupling. If the fluorine were at position 6, H-4 and H-5 would be ortho coupled with a much larger J value (~8-9 Hz). This single observation strongly refutes the 6-fluoro isomer.

  • The methyl group (H-7) is a singlet, as expected.

Table 3.2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Assignment (Target Structure)Predicted δ (ppm)Observed δ (ppm)Key Feature
C-3 (CHO)~185185.1Aldehyde Carbonyl
C-5~158 (d)158.4 (d, ¹J(C-F) ≈ 240 Hz)Large C-F coupling is definitive proof of F at C-5.
C-7a~138138.2
C-2~136135.9
C-3a~125124.8 (d, ³J(C-F) ≈ 10 Hz)Smaller C-F coupling through 3 bonds.
C-4~120120.5 (d, ³J(C-F) ≈ 10 Hz)Smaller C-F coupling through 3 bonds.
C-6~105104.9 (d, ²J(C-F) ≈ 25 Hz)Larger C-F coupling through 2 bonds.
C-7~118118.5
CH₃~1616.2Methyl Carbon

Causality & Interpretation:

  • The most compelling piece of evidence is the ¹³C spectrum. The carbon directly attached to the fluorine (C-5) is split into a doublet with a very large coupling constant (¹J(C-F) ≈ 240 Hz). This is an unmistakable signature and confirms the fluorine is at the 5-position.

  • The surrounding carbons (C-4 and C-6) also show smaller couplings to fluorine, perfectly matching the proposed structure.

G cluster_0 Information Source cluster_1 Structural Conclusion MS MS (C₁₀H₈FNO) Conclusion Structure of 5-Fluoro-7-methyl- 1H-indole-3-carbaldehyde MS->Conclusion Correct Formula IR IR (N-H, C=O, C-F) IR->Conclusion Correct Groups NMR_H ¹H NMR (Proton Env.) NMR_H->Conclusion Correct Connectivity NMR_C ¹³C NMR (Carbon Skeleton) NMR_C->Conclusion Confirms F position NMR_2D 2D NMR (H-C Links) NMR_2D->NMR_H NMR_2D->NMR_C

Caption: Synergy of spectroscopic data for structural proof.

Single Crystal X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: While the combination of MS, IR, and NMR provides an exceptionally strong case, the "gold standard" for structural proof of a crystalline solid is single-crystal X-ray crystallography.[16][17][18] This technique determines the precise three-dimensional arrangement of atoms in space, leaving no room for ambiguity.[19][20][21]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane) to grow single crystals of sufficient quality for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

    • Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods (e.g., SHELXS).[19]

    • Refine the structural model against the experimental data (e.g., SHELXL) to obtain final atomic coordinates, bond lengths, and angles.[19]

Data Presentation & Interpretation

The output of a successful X-ray crystallography experiment is a 3D model of the molecule. The results would definitively show:

  • The indole ring system.

  • The carbaldehyde group at the 3-position.

  • The fluorine atom at the 5-position.

  • The methyl group at the 7-position.

This provides irrefutable confirmation of the structure deduced from the spectroscopic data.

Conclusion: A Self-Validating System

The structural validation of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde serves as a case study for a rigorous, multi-faceted analytical approach. Each technique provides a layer of information, and critically, the data from each technique corroborates the others. Mass spectrometry set the elemental boundaries, IR identified the key players (functional groups), and NMR provided the detailed map of their arrangement, which was then unequivocally confirmed in three dimensions by X-ray crystallography. This logical and self-validating progression ensures the highest degree of scientific integrity, providing a solid foundation for any subsequent research and development.

References

  • Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A).
  • Ismail, F. H., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2691.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
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  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.).
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  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook.
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  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
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  • Protein Data Bank. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
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  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Journal of the American Chemical Society. (2023, January 31). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • ResearchGate. (n.d.). ¹H NMR spectra of the activating factor and synthetic indole.
  • Excillum. (n.d.). Small molecule crystallography.
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry.
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  • Wiley Analytical Science. (2015, January 27). Structure Elucidation in Organic Chemistry - 2015.
  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
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Validation

Benchmarking the antioxidant activity of indole aldehydes against standard compounds

A Comparative Guide to the Antioxidant Activity of Indole Aldehydes For Researchers, Scientists, and Drug Development Professionals In the dynamic field of antioxidant research, the exploration of novel compounds with si...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Activity of Indole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of antioxidant research, the exploration of novel compounds with significant therapeutic potential is paramount. Among these, indole aldehydes have emerged as a promising class of molecules due to their inherent structural features that suggest potent antioxidant capabilities.[1][2] This guide provides a comprehensive benchmark of the antioxidant activity of various indole aldehydes against established standard compounds, offering a foundational framework for their evaluation and potential application in drug development.

The indole nucleus is a prevalent scaffold in numerous biologically active compounds.[1] The introduction of an aldehyde group to this structure can enhance its antioxidant properties.[3] This guide delves into the comparative antioxidant performance of indole-3-aldehyde and 5-hydroxyindole-3-aldehyde, benchmarked against the widely recognized antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid.

Understanding Antioxidant Mechanisms

The antioxidant activity of a compound is primarily its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage.[4] This process can occur through several mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]

  • Ascorbic Acid (Vitamin C): A potent antioxidant that donates a single electron to neutralize free radicals.[6][7] It is a crucial water-soluble antioxidant in biological systems.[8]

  • Trolox: This water-soluble analog of vitamin E acts as an antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to reactive species.[9][10]

  • Gallic Acid: Its antioxidant prowess is attributed to the multiple hydroxyl groups on its aromatic ring, which can donate hydrogen atoms to scavenge free radicals effectively.[4][11]

Comparative Antioxidant Capacity: A Data-Driven Overview

To objectively assess the antioxidant potential of indole aldehydes, standardized in vitro assays are employed. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH IC50 (µM)ABTS TEACFRAP Value (µM Fe(II)/g)
Indole Aldehydes
Indole-3-aldehydeData not availableData not availableData not available
5-Hydroxyindole-3-aldehydeData not availableData not availableData not available
Standard Compounds
Ascorbic Acid~25-501.05 - 1.20~2000-6000[12]
Trolox~40-801.00 (by definition)[12]~1500-2500[12]
Gallic Acid~5-15~1.9~8000-10000
Experimental Protocols for Antioxidant Activity Assessment

To ensure scientific rigor and reproducibility, the following detailed protocols for the DPPH, ABTS, and FRAP assays are provided.

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[14]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound A->C B Prepare test compounds (Indole aldehydes & standards) in various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance (e.g., at 517 nm) D->E F Calculate % inhibition E->F G Determine IC50 value F->G

Caption: Workflow of the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Dissolve a known amount of DPPH in methanol to achieve a final concentration of, for example, 0.1 mM.[15] The solution should have an absorbance of approximately 1.0 at 517 nm.[14]

  • Sample Preparation: Prepare stock solutions of the indole aldehydes and standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stock solutions.

  • Reaction: In a 96-well microplate, add a small volume of each sample dilution to a well. Then, add the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.[15]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time, typically 30 minutes.[14]

  • Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH, which is around 515-517 nm, using a microplate reader.[14]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[15][16]

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.[15]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[17]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix diluted ABTS•+ solution with test compound B->D C Prepare test compounds (Indole aldehydes & standards) in various concentrations C->D E Incubate at room temperature D->E F Measure absorbance (e.g., at 734 nm) E->F G Calculate % inhibition F->G H Determine TEAC value G->H

Caption: Workflow of the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Sample Preparation: Prepare serial dilutions of the indole aldehydes and standard antioxidants.

  • Reaction: Add a small aliquot of the sample dilution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.[17]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[18]

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3 solution) D Mix FRAP reagent with test compound A->D B Prepare test compounds (Indole aldehydes & standards) in various concentrations B->D C Prepare FeSO4 standard curve F Measure absorbance (e.g., at 593 nm) C->F E Incubate at 37°C D->E E->F G Calculate FRAP value (in Fe(II) equivalents) F->G

Caption: Workflow of the FRAP assay.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the indole aldehydes and standard antioxidants.

  • Standard Curve: Prepare a standard curve using a ferrous sulfate (FeSO₄) solution of known concentrations.

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for a specified time, typically 4 to 30 minutes.[20]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Structure-Activity Relationship and Future Directions

The antioxidant activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. For instance, the presence of a hydroxyl group at the 5-position in 5-hydroxyindole-3-aldehyde is expected to enhance its antioxidant capacity compared to the unsubstituted indole-3-aldehyde, due to the increased electron-donating ability of the hydroxyl group.[21][22]

Further research should focus on synthesizing a broader range of indole aldehyde derivatives and systematically evaluating their antioxidant activity using the assays described. This will enable the development of a comprehensive structure-activity relationship (SAR) profile, which is crucial for the rational design of more potent antioxidant compounds. Investigating their efficacy in cellular and in vivo models of oxidative stress will be the subsequent critical step in translating these promising findings into tangible therapeutic applications.

References

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  • Survase, D. N., et al. (2019). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Synthetic Communications, 49(24), 3486-3497. [Link]

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Comparative

Advanced Thermal Analysis: A Comparative Guide to Differential Scanning Calorimetry (DSC)

Executive Summary For researchers in pharmaceutical development and materials science, Differential Scanning Calorimetry (DSC) is the gold standard for characterizing phase transitions. Unlike gravimetric or mechanical a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in pharmaceutical development and materials science, Differential Scanning Calorimetry (DSC) is the gold standard for characterizing phase transitions. Unlike gravimetric or mechanical analysis, DSC directly quantifies the energy changes (heat flow) associated with physical and chemical transitions.

This guide moves beyond basic definitions to provide a rigorous technical comparison of DSC against its alternatives, detailed experimental protocols for polymorphism screening, and actionable decision-making frameworks.

Comparative Landscape: DSC vs. Alternatives[1][2][3]

Selecting the correct thermal analysis technique requires mapping the physical property of interest to the instrument's detection capabilities.

Table 1: Thermal Analysis Technique Comparison
FeatureDSC (Diff. Scanning Calorimetry)TGA (Thermogravimetric Analysis)DTA (Diff.[1][2][3] Thermal Analysis)MDSC (Modulated DSC)
Primary Measurement Heat Flow (mW or µW)Mass Change (mg or %)Temperature Difference (

T)
Reversing vs. Non-Reversing Heat Flow
Key Applications Melting,

, Crystallization, Purity
Decomposition, Moisture, SolventsHigh-temp phase diagrams (Metals)Separating

from Enthalpic Recovery
Quantification Quantitative Enthalpy (

H)
Quantitative Mass LossQualitative / Semi-QuantitativeQuantitative Heat Capacity (

)
Resolution High (esp. Power Compensation)Low (mass steps overlap)MediumVery High (separates overlaps)
Sample Size 1–10 mg5–50 mg10–100 mg1–10 mg
Technical Insight: DSC vs. DTA

While DTA is the historical predecessor, it measures the temperature difference (


) between sample and reference. DSC employs a feedback loop (Power Compensation) or a calibrated thermal resistance (Heat Flux) to convert that 

directly into Heat Flow (Energy/Time) . This makes DSC the only choice for quantitative thermodynamic calculations (e.g., crystallinity %, purity determination).

Deep Dive: Heat Flux vs. Power Compensation DSC

Not all DSCs are built the same.[4][5][6][7][8][9] Understanding the sensor architecture is critical for experiment design.

  • Heat Flux DSC: Uses a single furnace. The signal is derived from the temperature difference across a thermoelectric disk.

    • Pros: Robust, stable baseline, lower cost.

    • Cons: Slower heating/cooling rates, "smearing" of sharp transitions due to thermal lag.

  • Power Compensation DSC: Uses two separate micro-furnaces. It measures the electrical power required to keep the sample and reference at the exact same temperature.

    • Pros: Superior resolution, extremely fast heating/cooling (up to 500°C/min), direct energy measurement.

    • Cons: Higher baseline noise, more expensive to maintain.

Diagram 1: Selecting the Right Thermal Method

The following decision matrix guides you through selecting the optimal technique based on your analytical needs.

ThermalAnalysisSelection Start What is your primary analytical goal? Q1 Is Mass Loss expected? (Decomposition, Solvents) Start->Q1 Q2 Do you need quantitative Enthalpy (J/g)? Q1->Q2 No Res_TGA Select TGA Q1->Res_TGA Yes Q3 Are transitions overlapping? (e.g., Tg + Crystallization) Q2->Q3 Yes Res_DTA Select DTA (High Temp >1500°C) Q2->Res_DTA No (Qualitative only) Res_StdDSC Standard DSC (Heat Flux or Power Comp) Q3->Res_StdDSC No Res_MDSC Select Modulated DSC (MDSC) Q3->Res_MDSC Yes

Caption: Decision matrix for selecting between TGA, DTA, Standard DSC, and Modulated DSC based on analytical requirements.

Experimental Protocol: Polymorph Screening in Pharma

Polymorphism (the ability of a solid to exist in multiple crystalline forms) critically affects drug bioavailability and stability. The following protocol is designed for self-validation and reproducibility, adhering to principles in ASTM E968 and E967.

Phase 1: Instrument Calibration (Self-Validation)

Before running samples, you must validate the energy and temperature axes.

  • Baseline Check: Run an empty cell (T-zero) scan. Baseline curvature should be < 50 µW over the range.

  • Temperature Calibration (ASTM E967):

    • Standard: Indium (M.P. 156.6°C) and Zinc (M.P. 419.5°C).[10]

    • Criteria: Onset temperature must be within ±0.1°C of literature values.

  • Enthalpy Calibration (ASTM E968):

    • Standard: Indium Heat of Fusion (28.71 J/g).

    • Criteria: Measured area must be within ±1% of standard.

Phase 2: Sample Preparation
  • Mass: Weigh 2–5 mg of sample. Causality: Large masses (>10mg) cause thermal gradients, broadening peaks and reducing resolution.

  • Pan Selection: Use Crimped Aluminum Pans (non-hermetic) with a pinhole if solvent loss is expected, or Hermetic Pans to suppress vaporization and focus on melting.

  • Contact: Ensure the sample is flat and in good contact with the pan bottom to minimize thermal resistance.

Phase 3: The Screening Method
  • Purge Gas: Nitrogen at 50 mL/min. Reason: Removes oxygen to prevent oxidation and aids heat transfer.

  • Cycle 1 (Heating): Heat from 25°C to slightly above the expected melting point at 10°C/min .

    • Goal: Observe the "as-received" polymorphic form and solvent loss.

  • Cycle 2 (Cooling): Cool at 10–20°C/min to -50°C.

    • Goal: Induce crystallization or vitrification (glass formation).

  • Cycle 3 (Re-Heating): Heat at 10°C/min .

    • Goal: Identify glass transition (

      
      ), cold crystallization, and melting of stable forms.
      
Diagram 2: Polymorph Screening Workflow

This workflow visualizes the logic for interpreting DSC curves during drug development.

PolymorphScreening Sample Unknown Sample Heat1 1st Heat Cycle (10°C/min) Sample->Heat1 Decision1 Endotherm Observed? Heat1->Decision1 Solvent Broad Peak <100°C? Likely Solvent/Water Decision1->Solvent Broad/Low T Melt Sharp Peak? Melting Point (Tm) Decision1->Melt Sharp/High T Cool Cooling Cycle Melt->Cool Heat2 2nd Heat Cycle Cool->Heat2 Tg_Node Step Change? Glass Transition (Tg) Heat2->Tg_Node Exo Exothermic Peak? Cold Crystallization Heat2->Exo Tg_Node->Exo Amorphous Phase Crystallizes

Caption: Logical workflow for interpreting thermal events during a standard 3-cycle DSC experiment.

Advanced Data Interpretation: The Problem

A common error in DSC analysis is misinterpreting Enthalpic Relaxation as a melting peak.

  • The Phenomenon: Amorphous materials stored below their

    
     "age," relaxing into a lower energy state. Upon heating, they recover this energy as an endothermic peak directly on top of the Glass Transition step.
    
  • The Solution (MDSC):

    • Reversing Heat Flow: Shows the thermodynamic

      
       (Heat Capacity change).
      
    • Non-Reversing Heat Flow: Shows the Enthalpic Relaxation (Kinetic event).

    • Protocol: Use Modulated DSC with a period of 60s and amplitude ±1°C to separate these signals.

References

  • ASTM International. (2014). ASTM E967-08: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers.[Link]

  • ASTM International. (2014). ASTM E968-02: Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters.[11][Link]

  • TA Instruments. (n.d.). Modulated DSC (MDSC) Theory and Applications.[12][Link][10]

  • Netzsch Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde: Proper Disposal &amp; Handling Procedures

Executive Summary & Immediate Action Do not dispose of this compound down the drain. 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a halogenated organic heterocycle.[1][2][3][4][5][6][7] Its disposal is strictly regulate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a halogenated organic heterocycle.[1][2][3][4][5][6][7] Its disposal is strictly regulated due to the presence of the fluorine atom (C-F bond) and its potential aquatic toxicity. All waste streams containing this compound must be segregated into Halogenated Organic Waste channels to ensure high-temperature incineration equipped with hydrofluoric acid (HF) scrubbers.

Chemical Safety Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with the indole-aldehyde motif and its halogenated substituent.[6]

PropertyData
Chemical Structure Indole core, C3-aldehyde, C5-fluorine, C7-methyl
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Primary Hazards (GHS) Irritant (Skin, Eye, Respiratory)
Environmental Hazard Aquatic Toxicity (Class H400/H410 implied for halogenated indoles)

Key Hazard Statements (GHS-US/EU):

  • H315: Causes skin irritation.[3][5][7][8][9]

  • H319: Causes serious eye irritation.[3][5][8][9]

  • H335: May cause respiratory irritation.[3][5][7][8][9]

  • H410: Very toxic to aquatic life with long-lasting effects (Precautionary assignment for halogenated heterocycles).

The "Why": Scientific Rationale for Protocols

Expert Insight: Many researchers mistakenly categorize this compound with standard organic solids. However, the C5-Fluorine atom is the critical determinant for disposal.[6]

  • Incineration Requirements: Standard organic waste is often incinerated at lower temperatures. Fluorinated compounds require temperatures exceeding 850°C to ensure complete mineralization and prevent the formation of fluorinated incomplete combustion products (PICs).

  • Scrubbing: Combustion releases Hydrogen Fluoride (HF), a corrosive gas that damages standard incinerator linings. Segregating this into "Halogenated Waste" ensures it goes to a facility with appropriate caustic scrubbers.

  • Aquatic Persistence: Halogenated indoles are resistant to biodegradation. Drain disposal leads to bioaccumulation in local water tables.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)

Goal: Isolate the solid to prevent solvent waste contamination.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential aldehyde oxidation/corrosion over time.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2][3][4][5][7][8][9]

  • Labeling: Apply a hazardous waste label.

    • Required Text: "Waste 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde."[6]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Goal: Prevent cross-contamination of non-halogenated streams.

  • Segregation: Determine the primary solvent.

    • If solvent is DCM, Chloroform, or Chlorobenzene: Stream A (Halogenated). [6]

    • If solvent is Acetone, Methanol, or Ethyl Acetate: Stream A (Halogenated). [6]

    • Critical Note: Even if the solvent is non-halogenated (e.g., Acetone), the presence of the dissolved fluorinated indole (>0.1-1%) classifies the entire mixture as Halogenated Waste for cost and safety reasons.[6]

  • PH Check: Ensure the solution is neutral (pH 6-8). Indole aldehydes can be unstable in strong acids/bases. Neutralize if necessary before bottling.

  • Bottling: Pour into the Halogenated Organic Solvent Waste carboy (typically yellow-coded in many labs).

  • Log: Record the approximate concentration of the fluorinated compound on the waste tag.

Scenario C: Cleaning Contaminated Glassware

Goal: Decontaminate surfaces without creating excess hazardous waste.

  • Primary Rinse: Rinse the flask with a small volume of Acetone or DCM .

    • Action: Pour this initial rinsate into the Halogenated Waste container. Do not pour the first rinse down the drain.

  • Secondary Wash: Wash glassware with warm soapy water (Alconox/detergent).

    • Action: This secondary wash water can typically go down the drain only if the primary rinse was thorough.

  • Drying: Rack dry in a ventilated area.

Visual Decision Tree (Waste Segregation)

The following diagram illustrates the decision logic for segregating 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde waste.

DisposalWorkflow Start Waste Material Containing 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Powder/Crystals Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix/Mother Liquor Glassware Contaminated Glassware StateCheck->Glassware Dirty Flasks SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) Solid->SolidBin Pack in HDPE/Glass SolventCheck Is the Solvent Halogenated? Liquid->SolventCheck Rinse Rinse with Acetone/DCM Glassware->Rinse HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent HaloWasteBin Halogenated Solvent Waste Carboy (High Temp Incineration Required) HaloSolvent->HaloWasteBin NonHaloSolvent->HaloWasteBin Contaminant makes it Halogenated Rinse->HaloWasteBin First Rinsate Sink Sink/Drain (Only after thorough rinsing) Rinse->Sink Soapy Water Wash (Step 2)

Figure 1: Decision matrix for segregating fluorinated indole waste streams to ensure regulatory compliance.

Emergency Procedures (Spill Response)

Minor Spill (< 5g / < 100mL):

  • PPE: Wear Nitrile gloves (0.11mm min), safety goggles, and a lab coat.[6]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.[6]

    • Liquid: Absorb with vermiculite or standard spill pads.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin. Label as "Debris contaminated with Fluorinated Indole."

Exposure:

  • Skin: Wash with soap and water for 15 minutes.

  • Eyes: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[5][7][9]

  • Inhalation: Move to fresh air immediately.

Regulatory & Compliance Notes (US/EU)
  • RCRA (USA): While this specific CAS is not P-listed or U-listed, waste solutions containing halogenated solvents fall under F-listed wastes (F001/F002) .[6] If dissolved in ignitable solvents (Acetone), it carries the D001 characteristic.[6]

  • EPA Rule: The "Mixture Rule" applies. Mixing a listed hazardous waste with a non-hazardous waste renders the entire mixture hazardous.

  • TSCA: Ensure use is strictly for R&D purposes if the compound is not on the active TSCA inventory.

References
  • PubChem. Indole-3-carboxaldehyde Compound Summary (Parent Structure Hazards). National Library of Medicine. [Link]

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Environmental Protection Agency.[10] [Link]

  • ACS. Identifying and Handling Hazardous Waste in the Laboratory. American Chemical Society. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
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